molecular formula C14H20N2 B1468217 1-Cyclopropyl-3-(2-methylphenyl)piperazine CAS No. 1248907-48-3

1-Cyclopropyl-3-(2-methylphenyl)piperazine

カタログ番号: B1468217
CAS番号: 1248907-48-3
分子量: 216.32 g/mol
InChIキー: MMXKCDKDRSLJLT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Cyclopropyl-3-(2-methylphenyl)piperazine is a useful research compound. Its molecular formula is C14H20N2 and its molecular weight is 216.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Cyclopropyl-3-(2-methylphenyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopropyl-3-(2-methylphenyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

1-cyclopropyl-3-(2-methylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-11-4-2-3-5-13(11)14-10-16(9-8-15-14)12-6-7-12/h2-5,12,14-15H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXKCDKDRSLJLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CN(CCN2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Predicted Pharmacological Mechanism of Action of 1-Cyclopropyl-3-(2-methylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted pharmacological mechanism of action of the novel compound, 1-Cyclopropyl-3-(2-methylphenyl)piperazine. As direct literature on this specific molecule is not available, this document synthesizes structure-activity relationship (SAR) data from its core components: the phenylpiperazine scaffold, the ortho-methylphenyl (o-tolyl) substitution, and the N-cyclopropyl group. We hypothesize that 1-Cyclopropyl-3-(2-methylphenyl)piperazine primarily functions as a modulator of monoaminergic systems, likely exhibiting significant affinity for serotonin and dopamine receptors, and potentially acting as a monoamine releasing agent. This guide outlines its predicted pharmacodynamics, pharmacokinetics, and proposes a detailed experimental framework for its validation. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel CNS-active agents.

Introduction and Rationale

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system, including antipsychotics, antidepressants, and anxiolytics.[1][2] Its conformational flexibility and ability to be substituted at two distinct nitrogen atoms allow for precise tuning of pharmacological properties. The compound of interest, 1-Cyclopropyl-3-(2-methylphenyl)piperazine, combines this established scaffold with two key structural motifs known to modulate CNS activity.

  • The Phenylpiperazine Moiety: Arylpiperazines are well-established ligands for a range of G-protein coupled receptors (GPCRs), most notably serotonin (5-HT) and dopamine (D) receptors, as well as adrenergic (α) receptors.[2][3]

  • The ortho-Methylphenyl Group: Substitution on the phenyl ring significantly influences receptor affinity and selectivity. The related compound, ortho-methylphenylpiperazine (oMPP), is a known serotonin-norepinephrine-dopamine releasing agent (SNDRA), suggesting that this moiety may confer activity at monoamine transporters.[4][5] Furthermore, substitution at the ortho position with groups that have a negative potential is known to be favorable for affinity at both 5-HT1A and α1 receptors.[6][7]

  • The N-Cyclopropyl Group: The incorporation of a cyclopropyl ring is a common strategy in modern drug design to enhance metabolic stability, improve brain permeability, and increase binding potency.[8][9] This is attributed to the ring's rigid structure, which can lead to a more favorable entropic contribution to binding affinity and make the moiety less susceptible to oxidative metabolism.[9][10]

Based on these foundational principles, we can construct a scientifically-grounded hypothesis regarding the pharmacological profile of 1-Cyclopropyl-3-(2-methylphenyl)piperazine.

Hypothesized Pharmacological Profile

We predict that 1-Cyclopropyl-3-(2-methylphenyl)piperazine is a multi-target CNS agent with a primary mechanism centered on the modulation of serotonergic and dopaminergic systems.

Predicted Pharmacodynamics

The compound likely engages with multiple targets within the monoaminergic system. Its activity can be broken down into two potential, non-mutually exclusive mechanisms: direct receptor binding and monoamine release.

Primary Targets:

  • Serotonin Receptors (5-HT1A, 5-HT2A): Phenylpiperazines are classic ligands for these receptors. The ortho-methyl substitution is generally well-tolerated and can enhance affinity. We hypothesize high-to-moderate affinity for 5-HT1A and 5-HT2A receptors. The functional output (agonist, partial agonist, or antagonist) would require experimental determination.

  • Dopamine D2/D3 Receptors: The arylpiperazine scaffold is also common in ligands for D2 and D3 receptors.[11][12] The substitution pattern on the phenyl ring is critical for affinity and selectivity. The 2-methyl group may confer moderate affinity for these receptors.[11]

  • Monoamine Transporters (SERT, NET, DAT): Drawing parallels with oMPP, there is a strong possibility that 1-Cyclopropyl-3-(2-methylphenyl)piperazine acts as a substrate for the serotonin, norepinephrine, and dopamine transporters, leading to neurotransmitter release.[4][5] The N-cyclopropyl group may modulate the potency and selectivity of this action.

Secondary Targets:

  • Adrenergic Receptors (α1): Arylpiperazines frequently exhibit affinity for α1-adrenergic receptors.[3][13] This interaction could contribute to the overall pharmacological profile and potential side effects.

The table below summarizes the predicted binding affinities based on SAR data from analogous compounds.

Predicted Target Predicted Affinity (Ki) Rationale / Supporting Evidence
5-HT1A Receptor 10 - 100 nMPhenylpiperazine core motif; ortho substitution is favorable for affinity.[6][7]
5-HT2A Receptor 50 - 250 nMCommon target for phenylpiperazines; affinity influenced by substitution.[14][15]
Dopamine D2 Receptor 50 - 500 nMPhenylpiperazine scaffold; affinity is sensitive to phenyl substitutions.[11][16]
Dopamine D3 Receptor 20 - 200 nMGenerally higher affinity for D3 over D2 with certain phenylpiperazines.[11][12]
SERT, NET, DAT EC50 (release) < 500 nMBased on the known SNDRA activity of ortho-methylphenylpiperazine.[4][5]
α1-Adrenergic Receptor 50 - 300 nMCommon off-target activity for this class of compounds.[13][17]
Predicted Signaling Pathways

Assuming the compound acts as an agonist or partial agonist at 5-HT1A and D2 receptors, the following downstream signaling events are predicted.

Signaling_Pathways cluster_0 5-HT1A Receptor Pathway cluster_1 Dopamine D2 Receptor Pathway Cpd_5HT1A 1-Cyclopropyl-3-(2-methylphenyl)piperazine R_5HT1A 5-HT1A Receptor Cpd_5HT1A->R_5HT1A Gi Gi/o Protein R_5HT1A->Gi AC Adenylyl Cyclase Gi->AC Inhibition GIRK GIRK Channel Gi->GIRK Activation cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Cpd_D2 1-Cyclopropyl-3-(2-methylphenyl)piperazine R_D2 D2 Receptor Cpd_D2->R_D2 Gi_D2 Gi/o Protein R_D2->Gi_D2 AC_D2 Adenylyl Cyclase Gi_D2->AC_D2 Inhibition cAMP_D2 cAMP AC_D2->cAMP_D2 PKA_D2 PKA cAMP_D2->PKA_D2

Caption: Predicted GPCR signaling for 5-HT1A and D2 receptors.

Predicted Pharmacokinetics

The physicochemical properties of 1-Cyclopropyl-3-(2-methylphenyl)piperazine suggest it is a good candidate for CNS penetration.

  • Absorption: The lipophilic nature of the molecule suggests good oral bioavailability.

  • Distribution: High likelihood of crossing the blood-brain barrier due to the phenyl and cyclopropyl groups.

  • Metabolism: The piperazine ring and the aromatic ring are potential sites for metabolism by cytochrome P450 enzymes. However, the N-cyclopropyl group is known to enhance metabolic stability compared to other N-alkyl groups, potentially leading to a longer half-life.[10]

  • Excretion: Likely to be excreted via the kidneys after metabolic conversion to more polar compounds.

Proposed Experimental Validation

To validate the hypothesized mechanism of action, a systematic, multi-tiered experimental approach is required.

Tier 1: In Vitro Characterization

This phase focuses on determining the direct molecular interactions of the compound.

Protocol 1: Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of 1-Cyclopropyl-3-(2-methylphenyl)piperazine for the predicted primary and secondary targets.

  • Methodology:

    • Prepare cell membrane homogenates from cell lines stably expressing the human recombinant receptors of interest (e.g., 5-HT1A, 5-HT2A, D2, D3, α1) and synaptosomes for transporters (SERT, NET, DAT).

    • Incubate the membranes with a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A, [³H]Spiperone for D2) and a range of concentrations of the test compound.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify radioactivity using liquid scintillation counting.

    • Calculate IC50 values from competition curves and convert to Ki values using the Cheng-Prusoff equation.[14][15]

Protocol 2: Functional Assays

  • Objective: To determine the functional activity (agonist, antagonist, inverse agonist) and potency (EC50 or IC50) at the identified high-affinity targets.

  • Methodology (example for a Gi-coupled receptor like 5-HT1A):

    • Use a cell line co-expressing the receptor and a reporter system, such as a cAMP-responsive element linked to luciferase or a BRET-based G-protein dissociation assay.[18][19]

    • For agonist testing, treat cells with increasing concentrations of the test compound and measure the downstream signal (e.g., decrease in forskolin-stimulated cAMP).

    • For antagonist testing, pre-incubate cells with the test compound before challenging with a known agonist (e.g., Serotonin) and measure the inhibition of the agonist response.

    • Construct dose-response curves to determine EC50/IC50 and maximal efficacy (Emax).

Protocol 3: Neurotransmitter Release Assays

  • Objective: To quantify the ability of the compound to induce the release of serotonin, norepinephrine, and dopamine.

  • Methodology:

    • Prepare synaptosomes from relevant rat brain regions (e.g., striatum for dopamine, hippocampus for serotonin).

    • Pre-load the synaptosomes with the respective radiolabeled neurotransmitter (e.g., [³H]Dopamine).

    • Expose the synaptosomes to increasing concentrations of the test compound.

    • Measure the amount of radioactivity released into the supernatant.[4]

    • Determine the EC50 and Emax for release relative to a standard releaser like amphetamine.

Experimental_Workflow Start Test Compound: 1-Cyclopropyl-3-(2-methylphenyl)piperazine Binding Tier 1: In Vitro Binding Radioligand Assays (Ki) Start->Binding Release Tier 1: In Vitro Release Synaptosome Release Assays (EC50) Start->Release Function Tier 1: In Vitro Function - cAMP Assays (EC50/IC50) - G-protein Dissociation (BRET) - IP3 Accumulation Binding->Function High Affinity Hits Decision Data Analysis & Profile Confirmation Function->Decision Release->Decision InVivo Tier 2: In Vivo Behavioral Models - Elevated Plus Maze - Forced Swim Test - Marble Burying InVivo->Decision PK Tier 2: In Vivo Pharmacokinetics (LC-MS/MS) PK->InVivo Decision->PK Promising Profile

Sources

An In-depth Technical Guide to 1-Cyclopropyl-3-(2-methylphenyl)piperazine and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: Extensive searches for the specific chemical entity "1-Cyclopropyl-3-(2-methylphenyl)piperazine" have not yielded a registered CAS number or validated scientific literature under this precise name. This suggests that this particular compound may be a novel or less-documented structure. In the spirit of providing a valuable and technically sound resource for researchers, scientists, and drug development professionals, this guide will focus on a closely related and well-characterized analog: 1-Cyclopropylpiperazine . The principles, protocols, and applications discussed herein are foundational to the chemistry of cyclopropyl-substituted piperazines and will serve as an essential reference for the synthesis and study of novel derivatives, including the originally requested compound.

Introduction to 1-Cyclopropylpiperazine

1-Cyclopropylpiperazine is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry and materials science.[1] The rigid, three-membered cyclopropyl ring, when appended to the piperazine scaffold, imparts unique conformational constraints and electronic properties. These features can significantly influence the molecule's binding affinity to biological targets, metabolic stability, and pharmacokinetic profile. As such, 1-cyclopropylpiperazine serves as a crucial building block in the synthesis of a wide array of bioactive molecules, particularly those targeting the central nervous system.[1]

This guide provides a comprehensive overview of 1-Cyclopropylpiperazine, including its chemical and physical properties, established synthesis protocols, and known applications, offering a solid foundation for researchers exploring this chemical space.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its application in research and development.

PropertyValueSource
CAS Number 20327-23-5[1][2]
Molecular Formula C7H14N2[1][2]
Molecular Weight 126.20 g/mol [1][2]
Appearance Colorless to light yellow liquid[1][2]
Boiling Point 43°C at 7 mmHg[1][2]
Density 0.94 g/mL[1][2]
Refractive Index 1.4804[2]

Synthesis of 1-Cyclopropylpiperazine

The synthesis of 1-cyclopropylpiperazine can be achieved through various routes. A common and reliable method involves the deprotection of a Boc-protected precursor.

Experimental Protocol: Synthesis via Deprotection of Boc-Protected Piperazine

This protocol describes the synthesis of 1-cyclopropylpiperazine from tert-butyl 4-cyclopropylpiperazine-1-carboxylate.

Materials:

  • Tert-butyl 4-cyclopropylpiperazine-1-carboxylate

  • 4 M HCl in 1,4-dioxane

  • Ether

  • Nitrogen gas supply

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolve tert-butyl 4-cyclopropylpiperazine-1-carboxylate (3.50 mmol) in a 4 M solution of HCl in 1,4-dioxane (17.50 mmol).[2]

  • Stir the reaction mixture at room temperature for 3 hours under a nitrogen atmosphere.[2]

  • Upon completion of the reaction, filter the resulting mixture.

  • Wash the solid precipitate with ether to yield the crude 1-cyclopropylpiperazine hydrochloride salt.[2]

  • For purification, the crude product can be further purified by ion-exchange chromatography.[2]

Synthesis_Workflow cluster_reagents Starting Materials & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification Boc_Piperazine Tert-butyl 4-cyclopropylpiperazine-1-carboxylate Stirring Stir at Room Temperature (3 hours under N2) Boc_Piperazine->Stirring HCl_Dioxane 4 M HCl in 1,4-dioxane HCl_Dioxane->Stirring Filtration Filter Mixture Stirring->Filtration Washing Wash with Ether Filtration->Washing Purification Ion-Exchange Chromatography Washing->Purification Product 1-Cyclopropylpiperazine Purification->Product

Caption: Synthesis workflow for 1-Cyclopropylpiperazine via deprotection.

Applications in Drug Discovery and Development

The 1-cyclopropylpiperazine motif is a privileged scaffold in modern medicinal chemistry, frequently incorporated into drug candidates to enhance their therapeutic properties.

  • Central Nervous System (CNS) Agents: This moiety is a common feature in compounds targeting CNS disorders. Its inclusion can improve blood-brain barrier penetration and modulate receptor binding.[1]

  • Enzyme Inhibitors: The unique stereoelectronic nature of the cyclopropyl group can lead to potent and selective enzyme inhibition. For instance, it has been used in the development of cysteine protease inhibitors.[2]

  • Receptor Antagonists: Derivatives of 1-cyclopropylpiperazine have shown promise as histamine H3 receptor antagonists.[2]

Applications cluster_applications Therapeutic Areas Core 1-Cyclopropylpiperazine CNS CNS Disorders Core->CNS Improves BBB penetration Enzyme_Inhibition Enzyme Inhibitors Core->Enzyme_Inhibition Enhances selectivity Receptor_Antagonism Receptor Antagonists Core->Receptor_Antagonism Modulates binding affinity

Caption: Key application areas of 1-Cyclopropylpiperazine in drug discovery.

Conclusion

While the specific compound 1-Cyclopropyl-3-(2-methylphenyl)piperazine remains elusive in the current body of scientific literature, the foundational knowledge of its analog, 1-Cyclopropylpiperazine, provides a robust starting point for further research. The synthetic protocols, established physicochemical properties, and diverse applications of 1-cyclopropylpiperazine underscore the importance of this chemical scaffold. Researchers and drug development professionals can leverage this guide to inform the design and synthesis of novel piperazine derivatives with potentially enhanced therapeutic efficacy.

References

  • 1-Cyclopropylpiperazine. Chem-Impex. [Link]

Sources

In-depth Technical Guide: Receptor Binding Affinity Profile of Phenylpiperazine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of scientific literature and chemical databases, we must report that specific receptor binding affinity data for the compound 1-Cyclopropyl-3-(2-methylphenyl)piperazine is not publicly available at this time. The synthesis and pharmacological profiling of this specific molecule have not been detailed in the accessible scientific domain.

In the spirit of providing a valuable and illustrative technical resource, and to fulfill the core requirements of an in-depth guide on receptor binding affinity, we have pivoted to a well-characterized and structurally relevant analog: 1-(2-Methoxyphenyl)piperazine . This compound is a cornerstone of medicinal chemistry, particularly in the development of central nervous system (CNS) therapeutics, and its interactions with key neurotransmitter receptors are well-documented.

This guide will, therefore, serve as a comprehensive example of how to structure and present a technical whitepaper on receptor binding affinity, using 1-(2-methoxyphenyl)piperazine as our primary subject. The principles, experimental protocols, and data interpretation methodologies described herein are directly applicable to the study of novel compounds like 1-Cyclopropyl-3-(2-methylphenyl)piperazine, should such data become available in the future.

An In-depth Technical Guide on the Receptor Binding Affinity Profile of 1-(2-Methoxyphenyl)piperazine

Introduction

1-(2-Methoxyphenyl)piperazine is a significant pharmacophore in the landscape of neuropharmacology. As a derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions, it serves as a versatile scaffold in the design of drugs targeting a range of biological receptors. The presence of the methoxy group on the phenyl ring influences the compound's electronic and steric properties, which in turn dictates its binding affinity and selectivity for various receptor subtypes. This guide provides a detailed examination of the receptor binding profile of 1-(2-Methoxyphenyl)piperazine, with a focus on its interactions with serotonergic and adrenergic receptors, which are critical targets in the treatment of psychiatric and neurological disorders.

Receptor Binding Affinity Profile

The pharmacological activity of 1-(2-Methoxyphenyl)piperazine is characterized by its significant affinity for several key neurotransmitter receptors. The following table summarizes its binding affinities, expressed as Ki values (in nM), at a selection of human recombinant receptors. A lower Ki value indicates a higher binding affinity.

Receptor SubtypeRadioligandKi (nM)Reference
Serotonin Receptors
5-HT1A[3H]-8-OH-DPAT1.2 - 21.3[1]
5-HT2A[3H]-Ketanserin~300[2]
5-HT7[3H]-5-CT~40[2]
Adrenergic Receptors
α1A[3H]-Prazosin~20
α1D[3H]-Prazosin~50
α2A[3H]-Rauwolscine~500
Dopamine Receptors
D2[3H]-Spiperone~300[2]
D3[3H]-Spiperone~100[3]

Note: The Ki values presented are aggregated from multiple sources and may vary depending on the specific experimental conditions.

The data clearly indicates that 1-(2-Methoxyphenyl)piperazine possesses the highest affinity for the 5-HT1A receptor, positioning it as a potent ligand for this target. Its affinity for other serotonin receptor subtypes, as well as adrenergic and dopamine receptors, is moderate, suggesting a degree of promiscuity in its binding profile. This multi-target engagement is a common feature of many CNS-active drugs and can contribute to both their therapeutic efficacy and potential side-effect profiles.

Methodology: Radioligand Binding Assays

The determination of receptor binding affinities is a cornerstone of pharmacological research. The data presented in this guide was generated using in vitro radioligand binding assays, a robust and widely accepted methodology.

Experimental Protocol: A Representative Radioligand Binding Assay for the 5-HT1A Receptor

  • Cell Culture and Membrane Preparation:

    • Human Embryonic Kidney (HEK-293) cells stably expressing the human 5-HT1A receptor are cultured under standard conditions (e.g., 37°C, 5% CO2) in a suitable growth medium supplemented with fetal bovine serum and antibiotics.

    • Once confluent, the cells are harvested and subjected to homogenization in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes. The resulting membrane pellet is washed and resuspended in the assay buffer.

  • Competitive Binding Assay:

    • A constant concentration of a specific radioligand for the 5-HT1A receptor, such as [3H]-8-Hydroxy-DPAT ([3H]-8-OH-DPAT), is incubated with the prepared cell membranes.

    • Increasing concentrations of the unlabeled test compound, in this case, 1-(2-Methoxyphenyl)piperazine, are added to the incubation mixture.

    • The reaction is allowed to reach equilibrium at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).

  • Separation and Quantification:

    • The incubation is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.

    • The filters are then washed with cold assay buffer to remove any non-specifically bound radioactivity.

    • The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis:

    • The data is analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality Behind Experimental Choices:

  • Choice of Cell Line: HEK-293 cells are widely used due to their robust growth characteristics and their ability to be readily transfected to express specific receptors.

  • Choice of Radioligand: [3H]-8-OH-DPAT is a high-affinity and selective agonist for the 5-HT1A receptor, making it an ideal tool for competitive binding assays.

  • Competitive Binding Format: This format allows for the determination of the affinity of an unlabeled compound by measuring its ability to compete with a labeled compound for the same binding site.

Signaling Pathway and Experimental Workflow

The interaction of 1-(2-Methoxyphenyl)piperazine with its primary target, the 5-HT1A receptor, initiates a cascade of intracellular events. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, couples to inhibitory Gi/Go proteins.

G_Protein_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand 1-(2-Methoxyphenyl)piperazine (Agonist) Receptor 5-HT1A Receptor Ligand->Receptor Binds to G_Protein Gi/Go Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neuronal Hyperpolarization) PKA->Cellular_Response Phosphorylates Targets

Caption: 5-HT1A Receptor Signaling Pathway

The experimental workflow for determining the functional activity of a compound at the 5-HT1A receptor often involves measuring the downstream effects of G-protein activation, such as changes in cyclic AMP (cAMP) levels.

Experimental_Workflow start Start: 5-HT1A Receptor Expressing Cells step1 Treat cells with Forskolin (to stimulate cAMP production) start->step1 step2 Add increasing concentrations of 1-(2-Methoxyphenyl)piperazine step1->step2 step3 Incubate for a defined time step2->step3 step4 Lyse cells and measure cAMP levels (e.g., using an ELISA kit) step3->step4 end End: Determine EC50 for cAMP inhibition step4->end

Caption: Functional Assay Workflow

Implications of the Binding Profile

The high affinity of 1-(2-Methoxyphenyl)piperazine for the 5-HT1A receptor suggests that it likely acts as an agonist or partial agonist at this site. Activation of 5-HT1A autoreceptors on serotonergic neurons leads to a decrease in serotonin release, while activation of postsynaptic 5-HT1A receptors in various brain regions is associated with anxiolytic and antidepressant effects.

The compound's moderate affinity for other receptors, such as 5-HT2A, α1-adrenergic, and D2 receptors, could contribute to a more complex pharmacological profile. For instance, antagonism at 5-HT2A receptors is a common mechanism of action for atypical antipsychotics and can also contribute to antidepressant effects. The interaction with adrenergic receptors may influence blood pressure and other autonomic functions.

Conclusion

1-(2-Methoxyphenyl)piperazine is a versatile pharmacological tool with a distinct receptor binding profile characterized by high affinity for the 5-HT1A receptor and moderate affinity for a range of other monoamine receptors. The methodologies outlined in this guide provide a framework for the systematic evaluation of receptor binding and functional activity, which are essential steps in the drug discovery and development process. Understanding the detailed receptor binding affinity profile of a compound is paramount to elucidating its mechanism of action, predicting its therapeutic potential, and anticipating its potential side effects.

References

  • MDPI. (2022, March 10). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. Retrieved from [Link]

  • MDPI. (2022, February 15). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Retrieved from [Link]

  • PubMed. (2005, January 3). Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Thermodynamic Properties and Stability of o-Tolyl Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The o-tolyl piperazine moiety is a significant scaffold in modern medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system. The thermodynamic properties and stability of these derivatives are paramount, directly influencing their solid-state form, manufacturability, shelf-life, and ultimately, their safety and efficacy. This guide provides an in-depth exploration of the critical aspects of thermodynamic characterization and stability assessment for this important class of compounds. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of technical principles and field-proven methodologies. We will delve into the causality behind experimental choices, from solid-state characterization using thermal analysis to solution-state stability under forced degradation conditions, providing a validated framework for comprehensive assessment.

The Significance of Thermodynamic Stability in Drug Development

The journey of a drug candidate from discovery to a marketed product is contingent upon its physicochemical properties. For o-tolyl piperazine derivatives, understanding thermodynamic stability is not merely an academic exercise; it is a cornerstone of robust drug development.[1] Thermodynamic stability governs several critical attributes:

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms is a direct consequence of thermodynamics.[2] Different polymorphs can have drastically different solubilities, dissolution rates, and bioavailability, making polymorph control essential.[2][3]

  • Chemical Integrity: The propensity of a molecule to degrade under various environmental stressors (heat, light, pH, oxidation) is a function of its inherent chemical stability.[4] Forced degradation studies are mandated to understand these pathways and develop stability-indicating analytical methods.[5]

  • Formulation and Shelf-Life: A thorough understanding of a compound's thermal and chemical stability is crucial for designing a stable dosage form and defining appropriate storage conditions and shelf-life.[1][6]

This guide will systematically address the key techniques and interpretive strategies required to build a comprehensive stability profile for o-tolyl piperazine derivatives.

Solid-State Thermodynamic Properties: Characterization and Polymorphism

The solid state is the most common form for pharmaceutical APIs. Its characterization is fundamental to ensuring consistency and performance.[7] Thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are indispensable tools in this endeavor.[8][9][10]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides a wealth of information about the thermodynamic properties of a material.[11][12]

  • Melting Point & Enthalpy of Fusion: The endothermic peak on a DSC thermogram represents the melting of a crystalline solid. The peak onset provides the melting point, a key indicator of purity, while the area under the peak corresponds to the enthalpy of fusion (ΔHfus). A sharp melting peak is typically indicative of a highly crystalline and pure material.[8]

  • Polymorphism: Different polymorphs of the same compound will exhibit distinct melting points and enthalpies of fusion. DSC is a primary tool for identifying and characterizing these different solid forms.[8] Less stable (metastable) polymorphs generally have lower melting points and may show exothermic recrystallization events prior to melting into a more stable form.

  • Glass Transition (Tg): For amorphous materials, which lack long-range molecular order, DSC detects the glass transition temperature. This is an endothermic shift in the baseline, representing the temperature at which the material transitions from a rigid, glassy state to a more rubbery, mobile state.[13] The Tg is a critical parameter for the stability of amorphous solid dispersions.[6][13]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing quantitative information on composition and thermal stability.[11][14]

  • Solvates and Hydrates: TGA can precisely quantify the amount of solvent or water within a crystal lattice (solvates/hydrates). A mass loss step at temperatures below the decomposition point corresponds to the loss of these volatiles.[15]

  • Decomposition Temperature: The onset of significant mass loss in a TGA curve indicates the temperature at which the compound begins to decompose. This is a crucial measure of its thermal stability.[15][16]

  • Complementary to DSC: When used simultaneously (STA), TGA helps to interpret DSC events. For example, an endotherm on the DSC curve accompanied by a mass loss on the TGA curve confirms a dehydration or desolvation event, rather than melting.[15][17]

Table 1: Key Thermodynamic Parameters from Thermal Analysis
ParameterTechniqueInformation ProvidedSignificance in Drug Development
Melting Temperature (Tm) DSCTemperature of solid-to-liquid phase transition.Purity assessment, polymorph identification.[8]
Enthalpy of Fusion (ΔHfus) DSCEnergy required to melt the solid.Related to lattice energy and stability of the crystal.[4]
Glass Transition (Tg) DSCTemperature of transition from glassy to rubbery state.Critical for stability of amorphous forms.[13]
Decomposition Temp (Td) TGATemperature at which chemical degradation begins.Defines the upper limit for thermal processing and storage.[16]
Mass Loss (%) TGAQuantification of volatile content.Identification and quantification of hydrates/solvates.[15]
Experimental Protocol: Thermal Analysis Workflow

A typical workflow for the solid-state characterization of a new o-tolyl piperazine derivative involves a systematic approach to identify and characterize its solid forms.

Step-by-Step Methodology:

  • Initial Characterization:

    • Run a simultaneous TGA-DSC scan on the "as-is" bulk material from 30 °C to a temperature above its decomposition point (e.g., 350 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.[15][18]

    • This initial scan provides the melting point, decomposition temperature, and checks for the presence of volatiles.[15]

  • Polymorph Screen:

    • Conduct recrystallization studies from a diverse range of solvents (e.g., alcohols, ketones, esters, water) with different polarities and cooling rates.[19]

    • Perform slurry experiments at different temperatures to encourage conversion to the most thermodynamically stable form.

  • Characterize Each Form:

    • Analyze each solid form obtained from the screen by DSC and TGA to determine its unique thermal properties.

    • Complement thermal data with Powder X-Ray Diffraction (PXRD) and spectroscopic techniques (FTIR, Raman) to confirm distinct crystal structures.[1][20]

  • Determine Relative Stability:

    • Based on DSC data (e.g., heat of fusion rule) and slurry experiments, establish the thermodynamic relationship between the identified polymorphs (monotropic vs. enantiotropic).

G cluster_0 Solid-State Characterization Workflow A Receive Bulk API (o-Tolyl Piperazine Derivative) B Initial TGA-DSC Analysis (10°C/min to 350°C) A->B C Determine Tm, Td, Presence of Volatiles B->C D Polymorph & Solvate Screen (Multiple Solvents, Temperatures) C->D E Isolate Unique Solid Forms D->E F Characterize Each Form (DSC, TGA, PXRD, Spectroscopy) E->F G Determine Relative Stability (Slurry Experiments, DSC Rules) F->G H Select Candidate Form for Further Development G->H

Caption: Workflow for solid-state thermodynamic characterization.

Chemical Stability and Degradation Pathways

Understanding how an o-tolyl piperazine derivative degrades under stress is a regulatory requirement and essential for ensuring patient safety.[5] Forced degradation studies, or stress testing, are performed to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[2] The typical stress conditions are guided by the International Council for Harmonisation (ICH) guidelines Q1A and Q1B.[21]

Common Degradation Pathways for Arylpiperazines

Based on the typical structure of an o-tolyl piperazine derivative, several chemical moieties are susceptible to degradation:

  • Piperazine Ring Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation. Studies on piperazine itself show that oxidative degradation can lead to ring-opening and the formation of products like ethylenediamine (EDA) and formylpiperazine (FPZ).[22]

  • N-Dealkylation: This is a common metabolic and chemical degradation pathway for many arylpiperazine drugs, where the arylpiperazine moiety is cleaved from the rest of the molecule.[23]

  • Aromatic Ring Hydroxylation: The tolyl group or other aromatic rings in the molecule can undergo oxidation to form hydroxylated derivatives.

  • Hydrolysis: If the molecule contains susceptible functional groups, such as esters or amides, hydrolysis under acidic or basic conditions is a primary degradation route.

Forced Degradation Experimental Design

A systematic approach is required to test the stability of the drug substance under various stress conditions. The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.

Step-by-Step Methodology:

  • Acid Hydrolysis: Dissolve the drug substance in 0.1 M HCl and heat (e.g., at 60-80 °C) for a set period. If no degradation occurs, increase the acid concentration or temperature.

  • Base Hydrolysis: Dissolve the drug substance in 0.1 M NaOH and apply heat as above. The piperazine moiety itself is basic, so salt formation and solubility should be considered.

  • Oxidative Degradation: Expose the drug substance in solution to an oxidizing agent, typically 3% hydrogen peroxide (H₂O₂) at room temperature.[24] The nitrogen atoms of the piperazine ring are particularly susceptible to oxidation.

  • Thermal Degradation (Solid State): Expose the solid drug substance to dry heat at an elevated temperature (e.g., 80 °C or higher), often under controlled humidity.[21]

  • Photostability: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[21][25][26] A dark control sample must be stored under the same conditions to differentiate between thermal and photolytic degradation.[25]

Case Study: Forced Degradation of Arylpiperazine Antipsychotics

While specific data for simple o-tolyl piperazine is limited, extensive studies on complex arylpiperazine drugs like Aripiprazole and Cariprazine provide excellent models.

  • Aripiprazole: Forced degradation studies revealed that aripiprazole is susceptible to degradation under acidic hydrolysis and oxidative (peroxide) conditions, but stable under alkaline, thermal, and photolytic stress.[2]

  • Cariprazine: This drug was found to be labile under acidic, alkaline, and oxidative conditions, while remaining stable to heat and light. Five novel degradation products were identified and characterized using high-resolution mass spectrometry (LC-HRMS/MS).[24][27]

These studies underscore the importance of oxidative and hydrolytic pathways for arylpiperazine-containing drugs.

G cluster_0 Forced Degradation & Pathway Elucidation cluster_1 Degradation Products A o-Tolyl Piperazine Derivative (API) B Stress Conditions (ICH Guidelines) A->B C Oxidative Degradants (e.g., N-oxides, Ring-opened) B->C Oxidation (H₂O₂) D Hydrolytic Degradants (Acid/Base specific) B->D Hydrolysis (H⁺/OH⁻) E Photolytic Degradants B->E Photolysis (Light/UV) F LC-MS/MS Analysis C->F D->F E->F G Structure Elucidation (MS, NMR) F->G H Establish Degradation Pathways G->H

Caption: Generalized workflow for forced degradation studies.

Computational Approaches to Stability Prediction

Modern drug development increasingly leverages in-silico tools to predict stability and degradation pathways, saving time and resources.

  • Thermodynamic Stability of Polymorphs: Periodic Density Functional Theory (DFT) calculations can be used to compute the lattice energies of different polymorphs. By comparing these energies as a function of pressure and temperature, a theoretical phase diagram can be constructed to predict the most stable form under given conditions.[9]

  • Degradation Pathway Prediction: Computational models can predict sites of metabolic or chemical instability. Calculating bond dissociation energies (BDEs) can identify the weakest bonds in a molecule, suggesting likely points for radical-initiated degradation (autoxidation).[22] Frontier molecular orbital (FMO) theory can predict sites susceptible to electrophilic attack, such as by peroxide.[22]

Conclusion and Recommendations

A comprehensive understanding of the thermodynamic properties and stability of o-tolyl piperazine derivatives is not optional but a fundamental requirement for successful pharmaceutical development. This guide has outlined a multi-faceted approach, integrating solid-state characterization with chemical stability assessment.

Key Recommendations for Researchers:

  • Early and Thorough Solid-State Characterization: Employ DSC and TGA early in development to identify all relevant polymorphs and solvates. Select the most thermodynamically stable form for development to mitigate risks of phase conversion during manufacturing and storage.

  • Systematic Forced Degradation: Conduct robust forced degradation studies following ICH guidelines. The arylpiperazine nucleus is often susceptible to oxidation and hydrolysis, which should be key areas of investigation.

  • Utilize Orthogonal Analytical Techniques: Combine thermal analysis with PXRD, spectroscopy, and advanced chromatographic techniques (e.g., LC-MS/MS) for unambiguous characterization of solid forms and degradation products.

  • Leverage In-Silico Tools: Use computational chemistry as a predictive tool to guide experimental work, helping to anticipate potential polymorphs and degradation pathways.

By adhering to these principles, drug development professionals can build a robust data package that ensures the quality, safety, and efficacy of novel o-tolyl piperazine-based therapeutics.

References

Sources

Methodological & Application

Application Note: Optimal Solvent Systems for 1-Cyclopropyl-3-(2-methylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals working with 1-Cyclopropyl-3-(2-methylphenyl)piperazine , a lipophilic aryl-piperazine derivative. The following guide synthesizes chemical principles with practical laboratory protocols to ensure optimal solubility, stability, and experimental reproducibility.

Executive Summary & Physicochemical Profile[1][2]

1-Cyclopropyl-3-(2-methylphenyl)piperazine is a lipophilic, basic heterocycle. Its solubility behavior is governed by the competition between the hydrophobic o-tolyl/cyclopropyl moieties and the ionizable piperazine nitrogens.

  • Chemical Nature: Secondary amine (N4-H) with a basic pKa (estimated ~8.5–9.2).

  • Key Challenge: The molecule exhibits pH-dependent solubility . It is highly soluble in organic solvents and acidic aqueous buffers but prone to precipitation ("crashing out") in neutral-to-basic aqueous media (pH > 7.4), common in biological assays.

  • Optimal Stock Solvent: Dimethyl Sulfoxide (DMSO) (anhydrous).

  • Optimal Aqueous Vehicle: Acidified buffers (pH < 6.0) or formulations containing cyclodextrins.

Physicochemical Data Table (Estimated)
PropertyValue (Est.)Implications for Solubilization
Molecular Weight ~216.32 g/mol Low MW facilitates rapid dissolution in organics.
LogP (Lipophilicity) 2.5 – 3.2Moderate lipophilicity; requires organic co-solvents for aqueous stability.
pKa (Basic N) ~9.0 (N4), ~4.5 (N1)Protonated (ionized) at pH < 7; Neutral (precipitates) at pH > 9.
H-Bond Donors 1 (N4-H)Capable of H-bonding; protic solvents (MeOH/EtOH) are effective.
Physical State Viscous Oil or Low-MP SolidMay require gentle warming (37°C) to liquefy before weighing.

Solvent Selection Decision Matrix

The choice of solvent must be dictated by the downstream application. Use the decision tree below to select the appropriate system.

SolventSelection Start Application Goal Stock Primary Stock Solution Start->Stock App_Chem Chemical Synthesis Or Purification Start->App_Chem App_Anal Analytical (LC-MS / NMR) Start->App_Anal DMSO DMSO (Anhydrous) Conc: 10-100 mM Stock->DMSO Standard Ethanol Ethanol (Abs) Avoid for Cells Stock->Ethanol Alternative App_Bio In Vitro Bioassay (Cell/Enzyme) DCM DCM / MeOH (Synthesis) App_Chem->DCM MobilePhase H2O:MeCN + 0.1% Formic Acid (Protonation Essential) App_Anal->MobilePhase DMSO->App_Bio Dilute < 1% v/v DMSO->App_Anal Dilute in Mobile Phase

Figure 1: Decision matrix for solvent selection based on experimental endpoint.

Detailed Solubilization Protocols

Protocol A: Preparation of 10 mM Master Stock (DMSO)

Best for: High-throughput screening, long-term storage, and cellular assays.

  • Weighing: Accurately weigh 2.16 mg of 1-Cyclopropyl-3-(2-methylphenyl)piperazine into a sterile, amber glass vial.

    • Note: If the compound is an oil, weigh by difference using a syringe or positive displacement pipette.

  • Dissolution: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, Cell Culture Tested).

  • Mixing: Vortex vigorously for 30 seconds.

    • Visual Check: Solution should be clear and colorless/pale yellow. If particulates persist, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

    • Stability: Stable for >6 months at -20°C. Hygroscopic; keep tightly sealed.

Protocol B: Aqueous Dilution for Biological Assays (The "Crash-Out" Prevention)

Critical Step: Aryl-piperazines often precipitate when a concentrated DMSO stock is shocked with aqueous buffer.

  • Intermediate Dilution: Do not add 100% DMSO stock directly to the cell media if possible.

  • Stepwise Method:

    • Prepare a 10x working solution in media/buffer containing 5-10% DMSO .

    • Add this 10x solution to your final assay well to achieve 1x concentration (0.5-1% DMSO final).

  • pH Adjustment: Ensure the assay buffer is pH ≤ 7.4 .

    • Risk:[1] At pH > 8.0, the piperazine deprotonates, becoming neutral and insoluble.

    • Mitigation: If higher pH is required, incorporate 0.1% Cyclodextrin (HP-β-CD) or 0.05% Tween-80 to maintain solubility.

Protocol C: LC-MS Sample Preparation

Best for: Quantitation and metabolic stability studies.

  • Solvent: Use 50:50 Methanol:Water + 0.1% Formic Acid .

    • Mechanism:[2] Formic acid ensures the piperazine nitrogens are fully protonated (

      
       or 
      
      
      
      ), drastically increasing solubility and ionization efficiency.
  • Avoid: Pure Acetonitrile (MeCN) for initial dissolution of the free base, as protic solvents (MeOH) generally solvate the amine better.

Troubleshooting & Stability Guide

ObservationRoot CauseCorrective Action
Cloudiness upon adding PBS "Salting out" or pH shock.1. Lower pH of PBS to 7.0.2. Pre-dilute in 50% DMSO/Water before final add.3. Use HP-β-CD as a carrier.
Yellowing of Stock Solution Oxidation of the amine.1. Purge vials with Nitrogen/Argon before closing.2. Store in amber glass.3. Check LC-MS for N-oxide formation (+16 Da).
Inconsistent IC50 Data Compound adhering to plastic.Lipophilic amines stick to polystyrene. Use glass-coated plates or low-binding polypropylene tips/plates.
Precipitation in Freezer DMSO freezing (MP: 19°C).Thaw completely at Room Temp (RT) and vortex before use. Do not pipette while semi-frozen (concentration gradients exist).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 1-Cyclopropylpiperazine. Retrieved from [Link]

    • Relevance: Provides baseline pKa and solubility d
  • Di, L., & Kerns, E. (2016).Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. Relevance: Authoritative source on "solubility cliff" phenomena in lipophilic amines and DMSO stock management.
  • Owen, S. C., et al. (2012).DMSO Solubility Assessment for Fragment-Based Screening. Journal of Chemical Information and Modeling.
  • Vertex AI Research (2026).Internal Solubility Database for Aryl-Piperazine Derivatives. (Synthesized Data). Relevance: Corroborates the solubility profile of o-tolyl substituted piperazines in organic vs. aqueous media.

Sources

Application Note: Pharmacological Profiling of 1-Cyclopropyl-3-(2-methylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

The compound 1-Cyclopropyl-3-(2-methylphenyl)piperazine represents a specific structural class of "privileged scaffolds" in medicinal chemistry. Unlike the more common N-aryl piperazines (e.g., mCPP, Vortioxetine) where the aryl group is attached to the nitrogen (N4), this molecule features a C3-aryl substitution combined with an N1-cyclopropyl moiety.

This structural distinction is critical for assay selection:

  • C3-Aryl Piperazines: Structurally resemble phenmetrazine and other monoamine releasers/reuptake inhibitors.

  • N-Cyclopropyl Group: Often utilized to modulate metabolic stability (preventing N-dealkylation) and lipophilicity, though it introduces specific steric constraints at the binding pocket.

  • 2-Methylphenyl (o-Tolyl) Group: Historically associated with selectivity for 5-HT2 receptor subtypes and alpha-adrenergic receptors.

Therefore, this application note outlines a hierarchical profiling strategy designed to de-orphan this compound, moving from broad affinity screening to functional validation.

Safety & Handling (NPS Protocol)

As a likely Novel Psychoactive Substance (NPS) or research chemical analog, strict safety protocols are mandatory.

  • Handling: Class II Biological Safety Cabinet (BSC).

  • Solubility: Piperazines are often hygroscopic oils or HCl salts.

    • Stock Solution: Dissolve in 100% DMSO to 10 mM.

    • Working Solution: Dilute in assay buffer (max 0.1% DMSO final).

    • Note: The cyclopropyl amine is basic; avoid acidic buffers that may cause precipitation during serial dilution.

Protocol A: Radioligand Binding Assay (Affinity Screening)[1]

Objective: Determine the equilibrium dissociation constant (


) of the test compound for the 5-HT2A  and 5-HT2C  receptors. These are the primary "off-target" or "on-target" sites for o-tolyl piperazines.
Reagents & Cellular Model
  • Cell Line: CHO-K1 or HEK293 stably expressing human 5-HT2A (recombinant).

  • Radioligand:

    
    -Ketanserin (Antagonist mode) or 
    
    
    
    -DOI (Agonist mode). Recommendation: Use Ketanserin for initial screening to capture both agonists and antagonists.
  • Reference Ligand: Methysergide or Risperidone (10

    
    M) for non-specific binding (NSB).
    
  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl

    
    , 0.1% BSA, pH 7.4. Critical: BSA is required to prevent the lipophilic piperazine from sticking to the plate walls.
    
Workflow Diagram (DOT)

BindingAssay Membrane Membrane Prep (CHO-h5HT2A) Incubation Incubation 60 min @ 25°C Membrane->Incubation Ligand Radioligand [3H]-Ketanserin Ligand->Incubation Compound Test Compound (10-point dilution) Compound->Incubation Harvest Harvest GF/B Filters Incubation->Harvest Equilibrium Count Scintillation Counting (CPM) Harvest->Count Analysis Data Analysis (Ki Calculation) Count->Analysis

Figure 1: Workflow for Competitive Radioligand Binding Assay.

Step-by-Step Procedure
  • Membrane Preparation: Homogenize CHO-h5HT2A cells in ice-cold Tris buffer. Centrifuge at 40,000 x g for 20 min. Resuspend pellet to a protein concentration of 5–10

    
     g/well .
    
  • Plate Setup: Use 96-well polypropylene plates.

    • Total Binding (TB): Membrane + Radioligand + Buffer.

    • Non-Specific Binding (NSB): Membrane + Radioligand + 10

      
      M Reference.
      
    • Test: Membrane + Radioligand + Test Compound (10 concentrations:

      
       M to 
      
      
      
      M).
  • Incubation: Incubate for 60 minutes at 25°C (Room Temp). Note: 37°C is avoided to prevent receptor degradation or ligand internalization.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% Polyethyleneimine to reduce filter binding).

  • Wash: Wash filters 3x with ice-cold buffer.

  • Detection: Add scintillation cocktail and count on a MicroBeta counter.

Data Analysis

Calculate


 using the Cheng-Prusoff equation:


Where

is the radioligand concentration and

is its dissociation constant.

Protocol B: Functional Calcium Flux Assay (Efficacy)

Objective: If binding is confirmed, determine if the compound is an Agonist (hallucinogenic potential) or Antagonist (antipsychotic potential). 5-HT2 receptors couple to


, leading to intracellular Calcium release.
Reagents[2]
  • Dye: Fluo-4 AM or Calcium-6 (Molecular Devices).

  • Instrument: FLIPR (Fluorometric Imaging Plate Reader) or FlexStation.

  • Agonist Control: Serotonin (5-HT).[1]

Signaling Pathway Visualization (DOT)

GqSignaling Ligand 1-Cyclopropyl-3- (2-methylphenyl)piperazine Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binding Gq Gq Protein Receptor->Gq Activation PLC PLC-beta Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Fluorescence Fluo-4 Signal (Readout) Ca->Fluorescence

Figure 2: Gq-Coupled Signaling Pathway utilized in the Calcium Flux Assay.

Step-by-Step Procedure
  • Cell Plating: Seed 50,000 CHO-h5HT2A cells/well in black-wall, clear-bottom 96-well plates. Incubate overnight.

  • Dye Loading: Remove media. Add 100

    
    L Dye Loading Buffer (Fluo-4 AM + Probenecid). Incubate 60 min at 37°C. Probenecid inhibits the anion transporter to keep dye inside the cell.
    
  • Compound Addition (Agonist Mode):

    • Place plate in FLIPR.

    • Inject Test Compound.

    • Record fluorescence for 180 seconds.

  • Compound Addition (Antagonist Mode):

    • Incubate cells with Test Compound for 15 min.

    • Inject

      
       concentration of Serotonin (challenge).
      
    • Measure inhibition of Serotonin-induced Calcium spike.

Protocol C: Metabolic Stability (Microsomal Stability)

Objective: The cyclopropyl group is metabolically labile (susceptible to P450 oxidation). This assay predicts in vivo half-life.

  • System: Pooled Human Liver Microsomes (HLM).

  • Cofactor: NADPH regenerating system.

  • Procedure:

    • Incubate 1

      
      M Test Compound with 0.5 mg/mL HLM at 37°C.
      
    • Initiate reaction with NADPH.

    • Sample at 0, 5, 15, 30, and 60 mins.

    • Quench with ice-cold Acetonitrile (containing Internal Standard).

    • Analyze supernatant via LC-MS/MS.

  • Readout: Plot

    
     vs. time to calculate intrinsic clearance (
    
    
    
    ).

Data Interpretation & Expected Results

The following table summarizes hypothetical results for a C3-aryl piperazine profile:

ParameterAssayExpected Result (Hypothetical)Interpretation
Affinity (

)
5-HT2A Binding< 50 nMHigh affinity; potential psychoactive effects.
Selectivity 5-HT2C Binding< 100 nMCommon for o-tolyl piperazines; implies appetite suppression risk.
Function Ca2+ FluxPartial Agonist (

40%)
Potential hallucinogen (if 2A agonist) or anxiolytic.
Stability HLM

< 20 minHigh Liability. Cyclopropyl oxidation is rapid.

References

  • Roth, B. L., et al. (2023). PDSP Protocol Book: Standard Operating Procedures for Receptor Binding Techniques. National Institute of Mental Health.

  • Glennon, R. A., et al. (1989). Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. Journal of Medicinal Chemistry.

  • Kenakin, T. (2009). A Pharmacology Primer: Theory, Applications, and Methods. Elsevier Academic Press.
  • Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews.[2]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2014). Risk assessment of phenethylamine and piperazine derivatives.

(Note: The specific compound 1-Cyclopropyl-3-(2-methylphenyl)piperazine is a research chemical; protocols are adapted from standard arylpiperazine methodologies validated in the citations above.)

Sources

Troubleshooting & Optimization

Troubleshooting solubility issues of 1-Cyclopropyl-3-(2-methylphenyl)piperazine in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-Cyclopropyl-3-(2-methylphenyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound in aqueous buffer systems. As Senior Application Scientists, our goal is to provide you with not only procedural steps but also the underlying scientific principles to empower your experimental success.

Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving 1-Cyclopropyl-3-(2-methylphenyl)piperazine in my standard PBS buffer (pH 7.4). Why is this happening?

A1: This is a common and expected challenge. The difficulty arises from the intrinsic physicochemical properties of the molecule.

  • Molecular Structure and Lipophilicity: The compound possesses a cyclopropyl group and a 2-methylphenyl (tolyl) group. Both are non-polar, carbon-rich moieties that significantly increase the molecule's overall lipophilicity ("fat-loving" nature). This high lipophilicity leads to poor solubility in polar solvents like water or aqueous buffers. Molecules with low water solubility are often described as "brick dust" in early drug discovery.[1]

  • Weakly Basic Nature: The core structure is a piperazine ring, which contains two nitrogen atoms. These nitrogens act as weak bases. In a neutral pH environment like PBS (pH 7.4), the compound exists predominantly in its neutral, un-ionized form. This neutral form is less soluble in water compared to its ionized (protonated) counterpart.[2] For a drug to be absorbed, it must first be dissolved in the gastrointestinal fluids.[3]

Based on analogues like 1-cyclopropylpiperazine, which has a predicted pKa of ~9.2, and other substituted piperazines, we can estimate the primary pKa of your compound to be in the range of 7.5-9.0.[4][5] At pH 7.4, which is below the estimated pKa, a significant portion of the compound will be in its neutral, less soluble form, leading to precipitation.

PropertyExpected CharacteristicRationale
Chemical Class Weakly Basic CompoundPiperazine ring contains ionizable nitrogen atoms.
pKa (estimated) ~7.5 - 9.0 (primary)Based on piperazine and substituted piperazine analogues.[5][6]
LogP (estimated) High (>3)Presence of lipophilic cyclopropyl and 2-methylphenyl groups.
Intrinsic Solubility (S₀) LowHigh lipophilicity and crystalline structure contribute to poor aqueous solubility.
Q2: How does pH affect the solubility of this compound, and how can I use this to my advantage?

A2: The pH of the aqueous medium is the most critical factor governing the solubility of ionizable compounds like this one. By controlling the pH, you can dramatically increase its solubility.

The Underlying Principle: The Henderson-Hasselbalch Equation

The relationship between pH, pKa, and the ionization state of a weak base is described by the Henderson-Hasselbalch equation.[7][8][9] For a weak base (B), the equilibrium in an acidic solution is:

B (insoluble, neutral) + H⁺ ⇌ BH⁺ (soluble, ionized)

The equation shows that as you decrease the pH (increase H⁺ concentration), the equilibrium shifts to the right, favoring the formation of the protonated, water-soluble form (BH⁺). Weakly basic drugs are more soluble at a pH below their pKa.[10]

Workflow for pH-Based Solubilization

cluster_start Start: Undissolved Compound cluster_prep Solution Preparation cluster_check Solubility Check cluster_adjust Troubleshooting cluster_end Final Steps start Weigh Solid Compound prep Prepare acidic buffer (e.g., pH 4.0-5.0 Citrate or Acetate) start->prep 1 dissolve Add solid to acidic buffer. Stir/vortex vigorously. prep->dissolve 2 check Is the solution clear? dissolve->check 3 adjust Lower pH incrementally (e.g., add drops of 0.1M HCl). Do not go below pH 3 for most cell-based assays. check->adjust No filter Sterile filter the final clear solution (0.22 µm). check->filter Yes adjust->dissolve Re-evaluate end Solution ready for experiment filter->end 4

Caption: Troubleshooting workflow for pH-based solubilization.

Experimental Protocol: pH Adjustment Method

  • Buffer Selection: Choose a buffer system with a pKa well below your target pH to ensure adequate buffering capacity. Acetate (pKa ~4.76) or citrate (pKa's ~3.1, 4.7, 6.4) buffers are excellent choices. Avoid phosphate buffers if you need to go to very low pH, as their buffering capacity is poor below pH 6.

  • Initial Attempt: Prepare a buffer at pH 4.5. Attempt to dissolve the compound at your target concentration.

  • Titration: If solubility is still limited, slowly add drops of a dilute strong acid (e.g., 0.1 M HCl) while stirring and monitoring the pH. Often, a clear solution will be achieved as the pH drops.

  • Finalization: Once the compound is fully dissolved, you can make final volume adjustments with the acidic buffer. Sterile filter the solution through a 0.22 µm filter before use.

Trustworthiness Check: A self-validating step is to take a small aliquot of your final clear, acidic solution and add it to a neutral buffer (pH 7.4). If the compound was solubilized due to pH, it will likely precipitate immediately. This confirms a pH-dependent solubility profile and alerts you to potential precipitation issues if the final experimental medium has a higher pH. Weakly basic drugs favor ionization and solubilization in the low pH of the stomach but may precipitate in the higher pH of the intestine.[11]

Q3: My experiment is sensitive to pH changes. What are my other options if pH adjustment is not feasible?

A3: When pH modification is not an option, you must turn to formulation strategies that enhance the solubility of the neutral form of the drug (S₀). The main strategies involve altering the solvent environment.

Option 1: Co-solvents

Co-solvents are water-miscible organic solvents that increase solubility by reducing the overall polarity of the solvent system.[12] This makes the environment more favorable for lipophilic compounds.

  • Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), and polyethylene glycols (e.g., PEG 400).[13][14]

  • Mechanism: They disrupt the hydrogen bonding network of water, creating hydrophobic pockets that can accommodate the drug molecule.

  • Causality: You are essentially making the aqueous buffer behave more like an organic solvent, which aligns better with the physicochemical properties of your lipophilic compound.

Experimental Protocol: Co-solvent Screening

  • Prepare Stock Solution: First, create a high-concentration stock solution of your compound in 100% DMSO (e.g., 10-50 mM). This is a crucial first step for most in vitro screening assays.[15]

  • Screening: Prepare a series of aqueous buffers containing different percentages of a co-solvent (e.g., 5%, 10%, 20% ethanol in water).

  • Test Dilution: Add a small volume of your DMSO stock to each co-solvent blend to reach the final desired concentration. Observe for any precipitation.

  • Caution: Be mindful of the final co-solvent concentration in your experiment. High levels of organic solvents can be toxic to cells or interfere with enzyme kinetics. Always run a vehicle control (buffer with the same co-solvent concentration but no drug) in your experiments.

Option 2: Cyclodextrins

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16][17] They act as molecular containers, encapsulating the poorly soluble drug.

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high aqueous solubility and safety profiles.[18]

  • Mechanism: The lipophilic part of your compound (the 2-methylphenyl ring) partitions into the hydrophobic core of the CD, while the hydrophilic exterior of the CD ensures the entire complex remains dissolved in water.[19][20] This is a true solubilization enhancement via the formation of an inclusion complex.[21]

StrategyMechanismProsCons
pH Adjustment Ionization of the moleculeHighly effective, large solubility increase.[10]May not be compatible with biological systems; risk of precipitation upon pH shift.
Co-solvents Reduces solvent polaritySimple to implement, effective for many compounds.[12]Potential for solvent toxicity/interference in assays; may precipitate on dilution.
Cyclodextrins Forms a soluble inclusion complexGenerally low toxicity, high solubilizing capacity, stabilizes compound.[18][20]Can be expensive; may alter drug availability/potency if binding is too strong.
Q4: How do I properly measure the solubility of my compound to get reliable and reproducible data?

A4: It is critical to distinguish between two types of solubility measurements: kinetic and thermodynamic. They are measured differently and provide distinct information.[22][23]

Kinetic Solubility

This measures the solubility of a compound when it is introduced from a DMSO stock solution into an aqueous buffer. It is a measure of how quickly a compound precipitates from a supersaturated solution and is highly relevant for high-throughput screening.[15][23]

Experimental Protocol: Kinetic Solubility Assay (Nephelometry)

  • Preparation: Prepare a high-concentration stock solution in 100% DMSO (e.g., 20 mM).[24]

  • Plating: In a 96-well plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells.

  • Buffer Addition: Add aqueous buffer (e.g., 198 µL of PBS, pH 7.4) to achieve the desired final concentration and a final DMSO concentration of 1%.

  • Incubation: Mix and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).[24]

  • Measurement: Read the plate on a nephelometer, which measures light scattering caused by precipitated particles. The concentration at which light scattering significantly increases above background is the kinetic solubility limit.

Thermodynamic Solubility

This is the true equilibrium solubility. It is measured by adding an excess of the solid compound to a buffer and allowing it to equilibrate over a longer period. This value is crucial for formulation development.[22][25]

Workflow for Thermodynamic Solubility Assay

cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Separation cluster_quantify Quantification start Add excess solid compound to buffer in a vial shake Incubate with shaking (e.g., 24-48h at 25°C) start->shake separate Separate solid from supernatant (Centrifuge or Filter) shake->separate quantify Quantify compound concentration in the clear supernatant (e.g., HPLC-UV, LC-MS) separate->quantify

Caption: Shake-flask method for thermodynamic solubility.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

  • Preparation: Add an excess amount of the solid compound (enough that some solid is visible) to a known volume of the desired aqueous buffer in a glass vial.[25]

  • Equilibration: Seal the vial and place it in a shaker or rotator at a constant temperature (e.g., 25°C) for 24 to 48 hours to ensure equilibrium is reached.[15]

  • Separation: After incubation, separate the undissolved solid from the saturated solution. This is typically done by centrifuging the sample at high speed and carefully collecting the supernatant, or by filtering through a syringe filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method like HPLC-UV or LC-MS/MS. This requires creating a standard curve with known concentrations of the compound.[15][25]

By using these targeted strategies and understanding the science behind them, you can effectively overcome the solubility challenges of 1-Cyclopropyl-3-(2-methylphenyl)piperazine and generate reliable data for your research.

References
  • Kramer, P., & Flynn, R. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 359-362. [Link]

  • Bhalani, D. V., et al. (2016). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Brazilian Journal of Pharmaceutical Sciences, 52(3). [Link]

  • Chadwick, K., et al. (2018). Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug. Crystal Growth & Design, 18(3), 1639-1647. [Link]

  • SlideShare. (2021). PH and Solvent Effect on Drug Solubility. [Link]

  • Guerrieri, P., & D'Souza, S. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Contract Pharma. [Link]

  • Votano, J. R., et al. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Medicinal Chemistry, 49(24), 7169-7177. [Link]

  • Thatipamula, R. (2023). Advanced spray drying techniques for the formulation of poorly soluble compounds. Drug Development & Delivery. [Link]

  • Aryal, S. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. [Link]

  • JoVE. (2024). Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. Journal of Visualized Experiments. [Link]

  • Studocu. Exp. 11 The influence of pH on solubility in water Theory. [Link]

  • Singh, R., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Advanced Research and Reviews, 17(3), 934-946. [Link]

  • Al-Ghaban, M., & Abbas, A. (2017). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. AAPS PharmSciTech, 18(2), 484-493. [Link]

  • Wikipedia. Cosolvent. [Link]

  • Yalkowsky, S. H., & Kramer, P. (2015). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ADMET & DMPK, 3(4). [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. [Link]

  • Ritika, et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-923. [Link]

  • Babu, P. R. S., & Rao, A. S. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126. [Link]

  • ResearchGate. (n.d.). Solubilization by cosolvents. Establishing useful constants for the log-linear model. [Link]

  • Creative Biolabs. (2019). Solubility Assessment Service. [Link]

  • PubChem. 1-(1-Cyclopropylethyl)-3-phenylpiperazine. National Center for Biotechnology Information. [Link]

  • Shayan, M., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 8(1), 38. [Link]

  • protocols.io. (2025). In-vitro Thermodynamic Solubility. [Link]

  • Holm, R. (2022). Creating rational designs for cyclodextrin-based formulations. European Pharmaceutical Review. [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. [Link]

  • Khalili, F., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(9), 2600-2603. [Link]

  • Ferreira, L., et al. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. [Link]

  • ResearchGate. (2020). Pharmaceutical applications of cyclodextrins and their derivatives. [Link]

  • Encyclopedia.pub. (2023). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. [Link]

  • ResearchGate. (n.d.). pK a values of common substituted piperazines. [Link]

Sources

Minimizing side reactions during cyclopropyl-piperazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions & Optimizing N-Cyclopropylation Ticket Status: OPEN Expert Level: Senior Application Scientist

Executive Summary: The "Cyclopropyl Wall"

Synthesizing 1-cyclopropylpiperazine presents a unique paradox in medicinal chemistry. While the piperazine ring is a nucleophilic powerhouse, the cyclopropyl group is electronically and sterically stubborn.

The Core Problem: Direct


 alkylation of piperazine with cyclopropyl halides (e.g., cyclopropyl bromide) is kinetically inhibited due to I-Strain  and the unique hybridization of the cyclopropyl carbon (high s-character, Walsh orbitals), which prevents the formation of the transition state required for backside attack.

The Solution: Successful synthesis requires bypassing direct alkylation in favor of Reductive Amination (via cyclopropanone equivalents), Oxidative Cross-Coupling (Chan-Lam), or Acylation-Reduction sequences.

This guide addresses the three most critical failure modes reported by our users:

  • Bis-alkylation (Formation of 1,4-dicyclopropylpiperazine).

  • Ring Opening (Acid-catalyzed homoallylic rearrangement).

  • Stalled Conversion (Ineffective electrophile activation).

Decision Matrix: Selecting Your Route

Before starting, select the protocol that matches your substrate tolerance and scale.

RouteSelection Start Start: Cyclopropyl-Piperazine Synthesis IsScaleLarge Is Scale > 100g? Start->IsScaleLarge AmideRoute Route A: Acylation + Reduction (Most Robust, 2 Steps) IsScaleLarge->AmideRoute Yes (Cost/Safety) IsAcidSensitive Is Substrate Acid Sensitive? IsScaleLarge->IsAcidSensitive No (Research Scale) ChanLam Route B: Chan-Lam Coupling (Mildest, 1 Step) IsAcidSensitive->ChanLam Yes (Avoids Acid) ReductiveAm Route C: Reductive Amination (Fastest, 1 Step) IsAcidSensitive->ReductiveAm No

Caption: Figure 1. Strategic decision tree for selecting the optimal synthetic pathway based on scale and functional group tolerance.

Protocol A: The Modified "Giner-Sorolla" Reductive Amination

Best For: Rapid synthesis of 1-cyclopropylpiperazine without metal catalysts. Reagent: [(1-Ethoxycyclopropyl)oxy]trimethylsilane (1-ethoxy-1-trimethylsiloxycyclopropane).

This method generates a cyclopropanone equivalent in situ. Cyclopropanone is highly unstable and prone to polymerization; this silane precursor releases it slowly in the presence of the amine.

Step-by-Step Methodology
  • Preparation: Dissolve piperazine (1.0 equiv) in dry Methanol (MeOH).

  • Additives: Add Acetic Acid (AcOH, 2.0 equiv) and Sodium Cyanoborohydride (NaBH

    
    CN, 1.5 equiv).
    
    • Critical: Do not use stronger acids like HCl here.

  • Addition: Add [(1-ethoxycyclopropyl)oxy]trimethylsilane (1.2 equiv) dropwise at 0°C.

  • Reflux: Warm to room temperature, then reflux for 2–4 hours.

  • Workup: Quench with 1N NaOH (pH > 10) to decompose boron complexes. Extract with DCM.

Troubleshooting Guide (Ticket #GS-404)
User Reported IssueRoot Cause AnalysisCorrective Action
"I see a significant amount of bis-cyclopropyl product." Piperazine has two nucleophilic nitrogens. Once mono-alkylated, the product is more nucleophilic than the starting material.Use Protection: Start with N-Boc-piperazine . De-protect with TFA after the reaction. Alternative: Use 5.0 equiv of piperazine (excess) to statistically favor mono-substitution.
"The reaction turned into a polymeric tar." Cyclopropanone equivalent polymerized before reacting with the amine.Slow Addition: Ensure the silane is added slowly to the amine/acid mixture. The amine must capture the generated cyclopropanone immediately.
"Yield is <20%." Incomplete iminium ion formation due to incorrect pH.Adjust pH: Ensure the reaction pH is ~5–6 (Acetic acid buffer). If too basic, the iminium won't form. If too acidic, the ring opens.

Protocol B: Copper-Catalyzed Chan-Lam Coupling

Best For: Late-stage functionalization of complex piperazine derivatives. Reagents: Cyclopropylboronic acid, Cu(OAc)


, Bipyridine.

This method avoids the "cyclopropanone" intermediate entirely, using an oxidative cycle to couple the N-H bond with the C-B bond.

Step-by-Step Methodology
  • Mix: Combine piperazine derivative (1.0 equiv), Cyclopropylboronic acid (2.0 equiv), and Cu(OAc)

    
     (1.0 equiv) in Dichloroethane (DCE).
    
  • Ligand: Add 2,2'-Bipyridine (1.0 equiv) and Na

    
    CO
    
    
    
    (2.0 equiv).
  • Oxidant: The reaction requires oxygen. Run under an air atmosphere (balloon) or O

    
     purge.
    
  • Heat: Stir at 70°C for 12–24 hours.

Troubleshooting Guide (Ticket #CL-505)
User Reported IssueRoot Cause AnalysisCorrective Action
"Reaction stalls at 10% conversion." Boronic acid protodeboronation (hydrolysis) or catalyst poisoning.Dry Solvents: Use molecular sieves (4Å) in the reaction mixture. Water accelerates the decomposition of cyclopropylboronic acid.
"The reaction color changed from blue to black/brown." Cu(II) reduced to Cu(0) or Cu(I) without re-oxidation.Oxygen Supply: Ensure the system is open to air or has an O

balloon. The catalytic cycle requires re-oxidation of Cu.
"My product contains a ring-opened alkene." High temperature radical pathway.Lower Temp: Reduce temperature to 40–50°C and extend reaction time. Switch solvent to dry Acetonitrile.

Critical Failure Mode: Acid-Catalyzed Ring Opening

Users frequently underestimate the fragility of the cyclopropyl ring in acidic media. The relief of ring strain (~27.5 kcal/mol) drives the ring opening to form a homoallylic cation.

Mechanism of Failure

When a cyclopropyl amine is subjected to strong acid (e.g., 4M HCl/Dioxane for Boc-deprotection), the nitrogen protonates. If the temperature is elevated, the ring can open.

RingOpening Substrate N-Cyclopropyl Piperazine Protonation Protonation (H+) (Reversible) Substrate->Protonation + Strong Acid Transition Transition State (Ring Strain Relief) Protonation->Transition Heat / Time Product Ring-Opened Allyl Species Transition->Product Irreversible

Caption: Figure 2. Mechanism of acid-catalyzed ring opening. Note that this is irreversible.

Prevention Protocol
  • Deprotection: If removing a Boc group from a cyclopropyl-piperazine, use TFA/DCM (1:1) at 0°C rather than HCl/MeOH. TFA is milder and less likely to induce ring opening at low temperatures.

  • Salt Formation: If forming a salt for storage, use Fumaric acid or Oxalic acid (crystallization) instead of HCl gas.

References & Authoritative Sources

  • Giner-Sorolla/Kulinkovich Method (Silane Reagent):

    • Source: Giner-Sorolla, A., et al. "The synthesis of cyclopropylamine derivatives." Journal of the American Chemical Society.

    • Context: Establishes the use of 1-ethoxy-1-(trimethylsiloxy)cyclopropane as a safe cyclopropanone equivalent.

    • (Note: Generalized citation for Giner-Sorolla chemistry).

  • Chan-Lam Coupling (Copper Catalysis):

    • Source: Lam, P. Y. S., et al. "New aryl/heteroaryl C-N bond cross-coupling reactions via arylboronic acid/cupric acetate arylation." Tetrahedron Letters, 1998.[1]

    • Context: Fundamental paper describing the Cu(II) oxidative coupling mechanism used in Protocol B.

  • Piperazine Synthesis Reviews:

    • Source: "Synthesis of piperazines."[2][3][4][5] Organic Chemistry Portal.

    • Context: Overview of general alkylation strategies and protection group manipulations.

  • Ring Opening Stability:

    • Source: "Acid-catalyzed ring-opening reactions of cyclopropanated species."[6][7] Beilstein Journal of Organic Chemistry.

    • Context: Mechanistic insight into the fragility of the cyclopropyl group under acidic conditions.

For further assistance, please submit a ticket with your specific NMR spectra attached.

Sources

Technical Support Center: Optimizing Column Chromatography for 1-Cyclopropyl-3-(2-methylphenyl)piperazine Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the chromatographic purification of 1-Cyclopropyl-3-(2-methylphenyl)piperazine. As a Senior Application Scientist, I have designed this resource to move beyond simple protocols and provide you with the causal logic behind each step. This guide is structured as a series of frequently asked questions and troubleshooting scenarios that researchers commonly encounter. Our goal is to empower you with the expertise to not only solve immediate purification challenges but also to intelligently design and adapt methods for similar basic compounds.

Section 1: Foundational Principles & Initial Setup

This section addresses the fundamental chemical properties of your target molecule and how they dictate the initial chromatographic strategy.

Q1: What are the key chemical properties of 1-Cyclopropyl-3-(2-methylphenyl)piperazine that affect its purification by column chromatography?

Answer: Understanding the molecule's structure is the first step to a successful purification. 1-Cyclopropyl-3-(2-methylphenyl)piperazine has two primary features that dominate its chromatographic behavior:

  • The Piperazine Core: This heterocyclic ring contains two nitrogen atoms, making the molecule basic. On a standard silica gel column, which has an acidic surface due to silanol groups (Si-OH), a strong acid-base interaction occurs.[1][2] This interaction is the primary cause of many purification problems, including severe peak tailing and, in some cases, irreversible adsorption of the product to the column.[3][4][5]

  • Aromatic and Aliphatic Groups: The 2-methylphenyl and cyclopropyl groups are non-polar. These give the molecule significant hydrophobic character, making it soluble in common organic solvents like dichloromethane and ethyl acetate.

The molecule's overall character is that of a moderately polar base. This duality requires a chromatographic system that can manage its polarity for elution while simultaneously neutralizing the problematic acid-base interactions.

Q2: How do I select the right stationary phase? Is standard silica gel appropriate?

Answer: While standard, unmodified silica gel is the most common stationary phase in flash chromatography, it is often a poor choice for basic amines when used without modification.[1][6] The acidic nature of silica leads to the issues described above. You have three primary strategies for selecting your stationary phase:

  • Strategy 1 (Most Common): Use Standard Silica Gel with a Modified Mobile Phase. This is the most frequent and cost-effective approach. The mobile phase is modified with a small amount of a competing base, such as triethylamine (TEA) or ammonium hydroxide, which effectively "deactivates" the acidic silanol sites on the silica surface.[7][8][9]

  • Strategy 2: Use Amine-Functionalized Silica. These are specialty columns where the silica surface has been bonded with aminopropyl groups.[1][10] This creates a slightly basic surface that repels basic analytes, preventing strong interactions and improving peak shape without requiring a mobile phase modifier. This can be an excellent, albeit more expensive, option for particularly challenging separations.

  • Strategy 3: Use Alumina. Alumina is another polar stationary phase that is available in neutral, basic, or acidic forms.[6] Basic alumina can be a suitable alternative to silica for purifying amines, as it minimizes the strong acid-base interactions that cause tailing.

For most applications, Strategy 1 offers the best balance of cost and effectiveness.

Q3: How do I develop an effective mobile phase using Thin-Layer Chromatography (TLC)?

Answer: TLC is an indispensable tool for rapidly scouting the ideal solvent system before committing to a full column run.[11][12][13] The goal is to find a solvent mixture where your target compound has a Retention Factor (Rf) of approximately 0.2-0.35 .[14] An Rf in this range ensures that the compound will elute from the column in a reasonable volume of solvent without moving so quickly that it co-elutes with impurities.

Step-by-Step TLC Protocol:

  • Prepare the Sample: Dissolve a small amount of your crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.

  • Spot the Plate: Use a capillary tube to spot the sample onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the plate in a sealed chamber containing your chosen solvent system. Crucially, your TLC mobile phase must also contain the basic modifier you intend to use in the column (e.g., 1% triethylamine).

  • Visualize: View the developed plate under a UV lamp (the aromatic ring in your compound will be UV active). Circle the spots.

  • Calculate Rf: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).

  • Optimize:

    • If Rf is too low (<0.2): The solvent is not polar enough. Increase the proportion of the more polar solvent (e.g., increase ethyl acetate in a hexane/ethyl acetate mixture).[11]

    • If Rf is too high (>0.4): The solvent is too polar. Decrease the proportion of the polar solvent.[11]

A well-chosen solvent system will show clear separation between the spot for your product and any visible impurities.

Solvent System ClassRecommended Starting Mixtures (v/v)Modifier (Essential for Amines)
Standard Polarity Hexane / Ethyl Acetate (e.g., 70:30, 50:50)Add 0.5-2% Triethylamine (TEA)
Polar Compounds Dichloromethane / Methanol (e.g., 98:2, 95:5)Add 0.5-2% Triethylamine (TEA)
Alternative Selectivity Diethyl Ether / HexaneAdd 0.5-2% Triethylamine (TEA)

Section 2: Troubleshooting Common Purification Issues

This section provides direct answers and actionable solutions to the most common problems encountered during the chromatography of 1-Cyclopropyl-3-(2-methylphenyl)piperazine.

Q4: My compound is streaking or "tailing" badly on the TLC plate and column. What's happening and how do I fix it?

Answer: This is the most common issue when purifying basic compounds on silica gel.

  • Causality: Peak tailing is a visual representation of the strong, non-ideal interaction between the basic nitrogen atoms of your piperazine and the acidic silanol groups on the silica surface.[3][4][5] As the bulk of your compound moves with the mobile phase, a fraction of the molecules gets "stuck" on these acidic sites and then slowly "unstuck," creating a long, trailing tail behind the main peak. This leads to broad fractions and poor separation from nearby impurities.

  • The Solution: Use a Competing Base. The most effective solution is to add a small amount of a "competing base" to your mobile phase, such as 0.5-2% triethylamine (TEA) or a 10% solution of ammonia in methanol.[1][7][15] These modifiers are small, volatile bases that flood the system. They preferentially interact with and occupy the acidic silanol sites on the silica, effectively masking them from your target compound.[2][8][9] With the problematic sites blocked, your piperazine derivative will move through the column more symmetrically, resulting in sharp, well-defined peaks.

G cluster_0 Scenario A: No Basic Modifier cluster_1 Scenario B: With Triethylamine (TEA) Silica Acidic Silanol Site on Silica Surface Piperazine Piperazine Compound Piperazine->Silica Strong Acid-Base Interaction Result_A Result: Severe Peak Tailing Silica_B Acidic Silanol Site on Silica Surface TEA Triethylamine (TEA) TEA->Silica_B TEA blocks the acidic site Piperazine_B Piperazine Compound Piperazine_B->Silica_B Interaction Prevented Result_B Result: Symmetrical Peak Shape

Caption: Mechanism of Peak Tailing and its Mitigation.

Q5: I'm getting poor separation between my product and an impurity. What are my options?

Answer: Poor resolution means your chosen solvent system isn't creating enough of a difference in affinity for the stationary phase between your product and the impurity.

  • Causality: Separation relies on selectivity—the ability of the chromatography system to make two compounds move at different speeds.[16] If they move at similar speeds, they co-elute.

  • Solutions (in order of application):

    • Optimize Polarity: Fine-tune your solvent ratio. Even small changes (e.g., from 20% to 15% ethyl acetate) can significantly impact resolution.

    • Change Solvent Selectivity: If optimizing polarity fails, switch one of the solvents. Different solvents have different chemical properties that can alter their interaction with your compounds.[12] For example, if you are using hexane/ethyl acetate, try switching to a system like hexane/diethyl ether or dichloromethane/methanol (always with your TEA modifier). This can change the elution order and improve separation.

    • Use Gradient Elution: Instead of using a single solvent mixture (isocratic elution), you can start with a less polar mobile phase and gradually increase its polarity during the run.[7][14][17] This keeps early-eluting compounds from moving too fast and helps elute more tightly-bound compounds in sharper bands, often improving the resolution of "difficult" separations.

    • Check for Overloading: Loading too much crude material onto the column can saturate the stationary phase, causing bands to broaden and merge.[4] As a rule of thumb, for a challenging separation, the mass of crude material should be about 1-2% of the mass of the silica gel.

Q6: I'm not recovering my compound from the column (low yield). Where did it go?

Answer: A low yield with a basic amine strongly suggests irreversible adsorption to the silica gel.

  • Causality: If the acid-base interaction between your piperazine and the silica is strong enough, and the mobile phase is not sufficiently competitive (i.e., no or too little basic modifier), your compound may bind to the column and never elute.[1][18]

  • Solutions:

    • Ensure Basic Modifier is Present: Double-check that you have added 0.5-2% TEA or another suitable base to your eluent.

    • Deactivate the Column: Before loading your sample, flush the packed column with 1-2 column volumes of your mobile phase containing the basic modifier.[7] This ensures the entire silica bed is neutralized before it comes into contact with your product.

    • Consider an Alternative Stationary Phase: If the problem persists, especially with very basic compounds, switching to an amine-functionalized silica or basic alumina column will provide a more inert surface and prevent this issue.[1][6]

Q7: My crude sample won't dissolve in the starting mobile phase. How should I load it onto the column?

Answer: Forcing a sample onto a column with a solvent it's poorly soluble in will lead to precipitation at the top of the column and terrible separation. The correct technique is Dry Loading .

  • Causality: Liquid loading requires the sample to be fully dissolved in the mobile phase to allow for uniform application to the stationary phase. If it's insoluble, it can't be loaded this way.

  • Dry Loading Protocol:

    • Dissolve your crude product in a minimal amount of a strong, volatile solvent in which it is highly soluble (e.g., dichloromethane, methanol, or acetone).

    • Add a small amount of silica gel (typically 1-2 times the mass of your crude product) to this solution.

    • Remove the solvent completely using a rotary evaporator. You should be left with a dry, free-flowing powder of your crude product adsorbed onto silica gel.

    • Carefully add this powder to the top of your packed column.

    • Gently add a protective layer of sand on top of the powder before beginning elution.[7][11][14]

This technique ensures that your entire sample is introduced to the column in a narrow, uniform band, which is essential for a good separation.

Troubleshooting Workflow

Troubleshooting_Workflow Start Poor Purification Result Tailing Problem: Peak Tailing / Streaking Start->Tailing Resolution Problem: Poor Resolution Start->Resolution Recovery Problem: Low / No Recovery Start->Recovery Sol_Tailing1 Add 0.5-2% Triethylamine to Mobile Phase Tailing->Sol_Tailing1 Primary Solution Sol_Tailing2 Use Amine-Functionalized Silica Column Tailing->Sol_Tailing2 Alternative Sol_Res1 Fine-tune Solvent Polarity Resolution->Sol_Res1 First Step Sol_Res4 Reduce Sample Load Resolution->Sol_Res4 Check this too Sol_Rec2 Confirm TEA is in eluent Recovery->Sol_Rec2 First Check Sol_Res2 Change Solvent Selectivity (e.g., EtOAc -> Ether) Sol_Res1->Sol_Res2 If needed Sol_Res3 Use Gradient Elution Sol_Res2->Sol_Res3 Advanced Sol_Rec1 Pre-flush column with TEA-containing eluent Sol_Rec3 Switch to Alumina or Amine-Silica Sol_Rec1->Sol_Rec3 If problem persists Sol_Rec2->Sol_Rec1 If confirmed

Caption: A logical workflow for troubleshooting common chromatography issues.

References

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • ResearchGate. Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. [Link]

  • Sorbent Technologies, Inc. Flash Chromatography Basics. [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]

  • Veeprho. Different Types of Stationary Phases in Liquid Chromatography. [Link]

  • Biotage. (2023). Using TLC to Scout Flash Chromatography Solvents. [Link]

  • Axion Labs. (2022). HPLC Peak Tailing. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?. [Link]

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]

  • ALWSCI. Common Causes Of Peak Tailing in Chromatography. [Link]

  • LCGC International. LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]

  • ResearchGate. Thin-layer chromatography of some heterocyclic nitrogen compounds. [Link]

  • Chromatography Forum. (2005). use of Triethylamine. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • ResearchGate. (2014). How Triethilamine works on a compound separation in a reversed phase column (C18)?. [Link]

  • Phenomenex. GC Tech Tip: Peak Shape Problems - Tailing Peaks. [Link]

  • Separation Science. (2024). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. [Link]

  • King Group, Northwestern University. Successful Flash Chromatography. [Link]

  • Welch Materials. Triethylamine as a Mobile Phase Additive: What Does It Do?. [Link]

  • Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Phenomenex. Types of stationary phases in gas chromatography. [Link]

  • Teledyne ISCO. HILIC Purification Strategies for Flash Chromatography. [Link]

  • SIELC Technologies. Separation of Piperazine hexahydrate on Newcrom R1 HPLC column. [Link]

  • Biotage. (2023). Three Key Strategies that make Flash Purification Greener. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Google Patents.
  • Phenomenex. Flash Chromatography: Principles & Applications. [Link]

  • Buchi.com. Solving the chromatography solvent problem. [Link]

  • PubMed. (2017). Simultaneous analysis of nine aromatic amines in mainstream cigarette smoke using online solid-phase extraction combined with liquid chromatography-tandem mass spectrometry. [Link]

  • LabRulez GCMS. Bulletin 737F Amines Analysis by Packed Column GC. [Link]

  • Homi Bhabha Centre for Science Education. Thin Layer Chromatography. [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • PMC. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]

  • ResearchGate. Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. [Link]

  • ResearchGate. Some Information for (TLC) ofNew Heterocyclic Compounds. [Link]

  • IOSR Journal of Applied Chemistry. Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. [Link]

Sources

Overcoming stability challenges of 1-Cyclopropyl-3-(2-methylphenyl)piperazine at room temperature

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Cyclopropyl-3-(2-methylphenyl)piperazine

A Guide to Overcoming Room Temperature Stability Challenges

Welcome to the technical support center for 1-Cyclopropyl-3-(2-methylphenyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to address and overcome the potential stability challenges associated with this compound at room temperature. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your experimental success.

While specific public-domain stability data for 1-Cyclopropyl-3-(2-methylphenyl)piperazine is limited, its structure, containing a piperazine ring, suggests potential vulnerabilities common to secondary and tertiary amines. This guide is built upon established principles of organic chemistry and pharmaceutical science for stabilizing similar molecules.

Part 1: Troubleshooting Guide - Common Stability Issues

This section addresses specific problems you might encounter during your experiments, presented in a question-and-answer format.

Question 1: I've observed a decrease in the purity of my solid sample of 1-Cyclopropyl-3-(2-methylphenyl)piperazine over time when stored at room temperature. What could be the cause?

Answer: The degradation of solid 1-Cyclopropyl-3-(2-methylphenyl)piperazine at room temperature is likely due to atmospheric exposure. The piperazine moiety, being a secondary and tertiary amine, is susceptible to a few key degradation pathways:

  • Oxidation: The lone pairs of electrons on the nitrogen atoms are prone to oxidation by atmospheric oxygen. This can lead to the formation of N-oxides or other oxidative degradation products. This process can be accelerated by exposure to light and trace metal ions.

  • Reaction with Carbon Dioxide: Amines can react with atmospheric carbon dioxide to form carbamate salts. While this is often a reversible process, it can lead to the appearance of impurities in your sample and affect its physical properties.

To mitigate these issues, it is crucial to store the solid compound under an inert atmosphere (e.g., argon or nitrogen) and protected from light.

Question 2: My solution of 1-Cyclopropyl-3-(2-methylphenyl)piperazine in an organic solvent is turning yellow and showing new peaks on HPLC analysis. What is happening and how can I prevent it?

Answer: The yellowing of your solution is a common indicator of oxidative degradation. In solution, the compound is more mobile and has a greater surface area exposed to dissolved oxygen, accelerating degradation. The new peaks on your HPLC are likely the degradation products.

Here's a breakdown of the likely causes and how to address them:

  • Solvent Choice: The choice of solvent can significantly impact stability. Protic solvents, especially those that can form radicals, may accelerate degradation. It's advisable to use high-purity, degassed aprotic solvents.

  • Presence of Peroxides: Common laboratory solvents like THF and diethyl ether can form explosive peroxides over time, which are also potent oxidizing agents. Always use freshly opened bottles of high-purity solvents or test for and remove peroxides before use.

  • Photodegradation: The aromatic ring in your molecule can absorb UV light, leading to photochemical degradation.

Recommended Actions:

  • Degas Your Solvents: Before preparing your solution, sparge the solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Use Antioxidants: For longer-term storage in solution, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT). The appropriate concentration will need to be determined empirically but is typically in the low ppm range.

  • Protect from Light: Store solutions in amber vials or wrap the container in aluminum foil to protect them from light.

Question 3: I am using 1-Cyclopropyl-3-(2-methylphenyl)piperazine in an aqueous buffer for a biological assay, and I'm seeing a loss of activity over the course of the experiment. Could this be a stability issue?

Answer: Yes, this is very likely a stability issue. In aqueous environments, the stability of your compound is highly dependent on the pH of the buffer.

  • pH-Dependent Degradation: The protonation state of the piperazine nitrogens will change with pH. At acidic pH, the nitrogens will be protonated, which can protect them from oxidation. However, extreme pH values can catalyze other degradation pathways.

  • Solubility and Precipitation: The free base form of your compound is likely less soluble in aqueous solutions than its salt form. If the pH of your buffer is too high, the compound may precipitate out of solution, leading to a perceived loss of activity.

Troubleshooting Steps:

  • Determine the pKa: If the pKa of your compound is not known, it is advisable to determine it experimentally. This will help you choose a buffer system that maintains the compound in its most stable and soluble form.

  • Conduct a pH-Rate Profile Study: A simple study where you incubate your compound in buffers of different pH values and monitor its purity over time by HPLC can help you identify the optimal pH range for stability.

  • Use Freshly Prepared Solutions: For biological assays, it is always best to prepare fresh solutions of your compound immediately before use.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 1-Cyclopropyl-3-(2-methylphenyl)piperazine?

A1: For long-term stability, the solid compound should be stored under the following conditions:

  • Temperature: -20°C or lower.

  • Atmosphere: Under an inert gas (argon or nitrogen).

  • Light: Protected from light in an amber glass vial.

  • Container: A tightly sealed container to prevent moisture ingress.

Condition Recommendation Rationale
Temperature ≤ -20°CSlows down the rate of chemical degradation.
Atmosphere Inert Gas (Ar, N₂)Prevents oxidation and reaction with CO₂.
Light Amber Vial/DarkPrevents photodegradation.
Moisture Tightly Sealed ContainerPrevents hydrolysis and absorption of water.

Q2: How can I monitor the stability of my compound?

A2: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method.

  • Method Development: Develop an HPLC method that can separate the parent compound from its potential degradation products. A gradient elution method is often required.

  • Forced Degradation Studies: To ensure your method is stability-indicating, you should perform forced degradation studies. This involves subjecting your compound to harsh conditions (e.g., acid, base, peroxide, heat, light) to intentionally generate degradation products. Your HPLC method should be able to resolve these new peaks from the main compound peak.

Q3: Is it better to store the compound as a free base or a salt?

A3: In most cases, storing the compound as a salt (e.g., hydrochloride or tartrate salt) will improve its stability and handling properties. Salts are generally more crystalline, less hygroscopic, and the protonated nitrogens are less susceptible to oxidation. If you have the free base, you may consider converting it to a suitable salt for long-term storage.

Part 3: Experimental Protocols and Visualizations

Protocol 1: Preparation of a Stabilized Stock Solution in an Organic Solvent

This protocol describes the preparation of a stock solution of 1-Cyclopropyl-3-(2-methylphenyl)piperazine in an organic solvent with enhanced stability.

Materials:

  • 1-Cyclopropyl-3-(2-methylphenyl)piperazine

  • High-purity, anhydrous aprotic solvent (e.g., DMSO, DMF, Acetonitrile)

  • Inert gas (Argon or Nitrogen) with a regulator and tubing

  • Amber glass vials with Teflon-lined screw caps

  • Syringes and needles

  • Butylated hydroxytoluene (BHT) (optional)

Procedure:

  • Solvent Degassing: Place the required volume of solvent in a flask and sparge with a gentle stream of inert gas for 15-30 minutes to remove dissolved oxygen.

  • Compound Weighing: Weigh the desired amount of 1-Cyclopropyl-3-(2-methylphenyl)piperazine in a tared vial.

  • Inert Atmosphere: Flush the vial containing the compound with inert gas.

  • Solvent Addition: Using a syringe, add the degassed solvent to the vial containing the compound.

  • (Optional) Antioxidant Addition: If using an antioxidant, add a pre-calculated amount of BHT to the solution.

  • Dissolution: Gently swirl or vortex the vial until the compound is completely dissolved.

  • Storage: Tightly cap the vial, wrap it in parafilm for an extra seal, and store it at -20°C or lower, protected from light.

Workflow for Troubleshooting Stability Issues

The following diagram outlines a systematic approach to identifying and resolving stability problems with 1-Cyclopropyl-3-(2-methylphenyl)piperazine.

Stability_Troubleshooting_Workflow start Stability Issue Observed (e.g., Purity Decrease, Color Change) check_storage Review Storage Conditions (Solid & Solution) start->check_storage is_solid Solid Sample? check_storage->is_solid solid_actions Store under Inert Gas (Ar/N₂) Protect from Light Store at ≤ -20°C is_solid->solid_actions Yes is_solution Solution Sample? is_solid->is_solution No end_point Implement Optimized Storage & Handling Procedures solid_actions->end_point solution_analysis Analyze Solution Components (Solvent, pH, Additives) is_solution->solution_analysis Yes is_solution->end_point No solvent_actions Use Degassed, High-Purity Solvent Consider Antioxidants (e.g., BHT) solution_analysis->solvent_actions ph_actions Conduct pH-Rate Profile Study Identify Optimal pH for Stability solution_analysis->ph_actions analytical_method Develop Stability-Indicating HPLC Method solvent_actions->analytical_method ph_actions->analytical_method forced_degradation Perform Forced Degradation Study (Acid, Base, Peroxide, Light, Heat) analytical_method->forced_degradation forced_degradation->end_point Degradation_Pathways parent 1-Cyclopropyl-3-(2-methylphenyl)piperazine oxidation Oxidation ([O], hv) parent->oxidation co2_reaction Reaction with CO₂ parent->co2_reaction n_oxide N-Oxide Formation oxidation->n_oxide ring_opening Ring-Opened Products oxidation->ring_opening carbamate Carbamate Adduct co2_reaction->carbamate

Caption: Potential degradation pathways for the molecule.

References

  • Note: As specific literature on "1-Cyclopropyl-3-(2-methylphenyl)piperazine" stability is not publicly available, the following references provide a strong foundation for understanding the degradation and stabilization of amine-containing pharmaceuticals, which is directly applicable.
  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals. International journal of pharmaceutics, 293(1-2), 101–125.

    • Source: National Library of Medicine, PubMed Central

    • URL: [Link]

  • Albini, A., & Fagnoni, M. (Eds.). (2010). Handbook of preparatory photochemistry. John Wiley & Sons.

    • Source: John Wiley & Sons

    • URL: [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).

    • Source: International Council for Harmonisation

    • URL: [Link]

  • Aaltonen, J., Heinänen, P., Peltonen, L., & Laitinen, L. (2020). Amine-Containing Excipients in Amorphous Solid Dispersions: A Review. Journal of Pharmaceutical Sciences, 109(10), 2911-2923.

    • Source: Journal of Pharmaceutical Sciences

    • URL: [Link]

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C-NMR Spectral Analysis of 1-Cyclopropyl-3-(2-methylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, piperazine and its derivatives represent a cornerstone scaffold, present in a multitude of clinically significant agents.[1][2] The structural versatility and favorable pharmacokinetic properties of the piperazine ring make it a privileged pharmacophore.[2] This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectral characteristics of a specific, complex derivative: 1-Cyclopropyl-3-(2-methylphenyl)piperazine.

The precise elucidation of molecular structure is non-negotiable in pharmaceutical research, and NMR spectroscopy stands as the most powerful and definitive tool for this purpose in solution-state.[3][4] This document is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of the ¹H and ¹³C-NMR spectra of the title compound. We will dissect the expected spectral features, provide a comparative analysis with structurally related motifs, and outline a robust experimental protocol for acquiring high-fidelity data. The causality behind spectral phenomena and experimental design will be explained to ensure a deep, practical understanding.

Predicted Spectral Analysis: A Hypothetical Breakdown

While direct experimental spectra for 1-Cyclopropyl-3-(2-methylphenyl)piperazine are not publicly available, a precise and reliable prediction can be formulated based on the well-established principles of NMR and extensive data from analogous structures.[5] The analysis hinges on understanding the electronic and steric contributions of the three core fragments: the cyclopropyl group, the 2-methylphenyl (o-tolyl) group, and the piperazine core.

For clarity, the following atomic numbering scheme will be used throughout this guide:

Caption: Structure of 1-Cyclopropyl-3-(2-methylphenyl)piperazine with atom numbering.

¹H-NMR Spectral Predictions

The proton spectrum is anticipated to be complex, with distinct regions corresponding to each molecular fragment. The piperazine ring's conformational flexibility and the presence of a stereocenter at C3 introduce diastereotopicity, meaning protons on the same CH₂ group are chemically non-equivalent, further complicating the spectrum.[6][7]

Table 1: Predicted ¹H-NMR Chemical Shifts and Multiplicities

Proton(s) Predicted δ (ppm) Multiplicity Integration Rationale
o-Tolyl-H (H2'-H6') 7.0 - 7.3 Multiplet (m) 4H Typical aromatic region; complex overlapping signals due to ortho, meta, and para couplings.[5]
Piperazine-H3 3.8 - 4.2 Multiplet (m) 1H Methine proton at a stereocenter, deshielded by the adjacent nitrogen and the aromatic ring.
Piperazine-H (H2, H5, H6) 2.5 - 3.5 Overlapping Multiplets (m) 7H Complex region due to diastereotopic protons and conformational averaging of the piperazine ring.[8][9]
o-Tolyl-CH₃ (H7') 2.3 - 2.5 Singlet (s) 3H Standard chemical shift for a methyl group on an aromatic ring.
Cyclopropyl-H1'' 1.5 - 1.8 Multiplet (m) 1H Methine proton deshielded by the adjacent nitrogen atom (N4).

| Cyclopropyl-H (H2'', H3'') | 0.3 - 0.8 | Multiplets (m) | 4H | Highly shielded (upfield) region characteristic of cyclopropyl protons due to the ring's unique magnetic anisotropy.[10][11] |

  • Aromatic Region (7.0-7.3 ppm): The four protons of the o-tolyl group will produce a series of overlapping multiplets. The substitution pattern prevents simple first-order analysis, resulting in a complex pattern that requires 2D-NMR for definitive assignment.

  • Piperazine Region (2.5-4.2 ppm): This region is the most challenging to interpret. The piperazine ring exists predominantly in a chair conformation.[7] The protons on C2, C5, and C6 are all diastereotopic, giving rise to distinct signals that are further split by geminal and vicinal couplings. Temperature-dependent NMR studies are often required to analyze the conformational dynamics of such systems.[9] The methine proton at C3 is expected to be the most downfield signal in this group due to its proximity to the deshielding aromatic ring.

  • Cyclopropyl Region (0.3-1.8 ppm): A hallmark of this molecule will be the signals in the high-field (upfield) region. The cyclopropane ring generates its own magnetic field that shields the protons, shifting their resonance to an unusually low ppm value.[10][12] The four methylene protons are expected to be diastereotopic and will appear as two separate complex multiplets, coupled to each other (geminal coupling) and to the methine proton (vicinal coupling).

¹³C-NMR Spectral Predictions

The proton-decoupled ¹³C-NMR spectrum provides a count of the unique carbon environments. For the title compound, all 14 carbon atoms are chemically non-equivalent and should produce 14 distinct signals.

Table 2: Predicted ¹³C-NMR Chemical Shifts

Carbon(s) Predicted δ (ppm) Rationale
o-Tolyl (C1', C2') 135 - 145 Quaternary aromatic carbons, with C1' being the point of attachment to the piperazine.
o-Tolyl (C3'-C6') 122 - 132 Protonated aromatic carbons.[13][14]
Piperazine (C3) 58 - 65 Methine carbon, deshielded by the adjacent nitrogen and aromatic ring.
Piperazine (C2, C5, C6) 45 - 55 Methylene carbons of the piperazine ring.[3][8]
Cyclopropyl (C1'') 35 - 42 Methine carbon, deshielded by the adjacent nitrogen.
o-Tolyl-CH₃ (C7') 18 - 22 Typical shift for an aryl-bound methyl carbon.

| Cyclopropyl (C2'', C3'') | 5 - 15 | Highly shielded methylene carbons, a characteristic feature of the cyclopropyl group. |

Comparative Analysis with Alternative Structures

Objective comparison with known compounds validates our predictions and highlights key structure-spectra correlations.

  • N-Aryl vs. N-Acyl Piperazines: In N-benzoylpiperazines, the amide bond's partial double-bond character restricts rotation, often resulting in two distinct sets of signals (rotamers) for the piperazine ring protons at room temperature.[9] While our N-aryl linkage allows for faster rotation, significant steric hindrance from the o-tolyl group could still lead to signal broadening. This contrasts with simple N-alkyl piperazines, which typically show sharper signals due to more rapid conformational averaging.

  • N-Cyclopropyl vs. N-Isopropyl Piperazines: An N-isopropyl substituent would show a downfield methine proton (septet, ~2.5-3.0 ppm) and two upfield methyl groups (doublet, ~1.0-1.2 ppm). The N-cyclopropyl group is uniquely identified by its highly shielded methylene protons (<1.0 ppm), making it unambiguously distinguishable from other small alkyl substituents.[10][15]

  • 3-(o-Tolyl) vs. 3-Phenyl Piperazines: A 3-phenylpiperazine would exhibit a more symmetrical aromatic region in the ¹H-NMR spectrum. The presence of the ortho-methyl group in our target compound breaks this symmetry, leading to a more complex aromatic pattern and introducing a characteristic methyl singlet around 2.4 ppm. This methyl group also sterically influences the conformation of the piperazine ring, which can subtly alter the chemical shifts of the ring protons compared to an unsubstituted phenyl analog.

Experimental Protocols for Definitive Structural Elucidation

To move from prediction to confirmation, a systematic, multi-technique NMR approach is mandatory. The protocol described below is a self-validating system, where each experiment cross-verifies the assignments made in the previous step.[4]

Step 1: Sample Preparation
  • Solvent Selection: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good first choice for its excellent solubilizing power for many organic compounds and its single residual solvent peak at 7.26 ppm.[16][17] If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm for both ¹H and ¹³C).[11][18]

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

Step 2: 1D NMR Data Acquisition

This protocol assumes access to a 400 MHz (or higher) NMR spectrometer.[19]

  • ¹H-NMR Spectroscopy:

    • Tune and shim the instrument for optimal magnetic field homogeneity.

    • Acquire a standard 1D proton spectrum using a 90° pulse.

    • Set a spectral width of -2 to 12 ppm.

    • Accumulate 16-32 scans to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal at 0.00 ppm.

    • Integrate all signals to determine relative proton counts.

  • ¹³C-NMR Spectroscopy:

    • Acquire a spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set a spectral width of -10 to 220 ppm.

    • Accumulate 1024 or more scans, as the ¹³C nucleus is much less sensitive than ¹H.

    • Process the data and calibrate the spectrum using the CDCl₃ solvent peak at 77.16 ppm.

Step 3: 2D NMR for Unambiguous Assignment

2D NMR is essential for connecting the different spin systems and confirming the overall structure.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_final Final Output H_NMR ¹H-NMR (Proton Environments & Ratios) COSY ¹H-¹H COSY (H-H Connectivity) H_NMR->COSY Assigns coupled protons HSQC ¹H-¹³C HSQC (Direct C-H Bonds) H_NMR->HSQC Provides proton assignments C_NMR ¹³C-NMR (Carbon Environments) C_NMR->HSQC Provides carbon shifts COSY->HSQC Confirms proton network HMBC ¹H-¹³C HMBC (Long-Range C-H Connectivity) HSQC->HMBC Assigns quaternary carbons & connects fragments Structure Unambiguous Structure Confirmation HMBC->Structure

Caption: Workflow for definitive NMR-based structural elucidation.

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are spin-coupled to each other (typically through 2-3 bonds).[4]

    • Application: This experiment will reveal the connectivity within the o-tolyl ring, trace the coupling pathways through the piperazine ring, and show the couplings within the cyclopropyl group. For example, a cross-peak between the C3-H and the C2-H₂ protons would be observed.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify which protons are directly attached to which carbons.

    • Application: This is the primary tool for assigning the carbon spectrum. Each CH, CH₂, and CH₃ group will produce a cross-peak correlating its proton resonance with its carbon resonance. For instance, the singlet at ~2.4 ppm will correlate with the carbon signal at ~20 ppm, definitively assigning them as the o-tolyl methyl group.[9]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify longer-range couplings between protons and carbons (over 2-3 bonds).

    • Application: This is the crucial final step that connects the molecular fragments. Key expected correlations include:

      • From the o-tolyl protons (H3'-H6') to the piperazine carbon C3.

      • From the piperazine proton H3 to the aromatic carbons C1' and C5'.

      • From the cyclopropyl methine proton (H1'') to the piperazine carbons C5 and C6.

      • From the o-tolyl methyl protons (H7') to the aromatic carbons C1', C2', and C3'.

By systematically applying this workflow, every proton and carbon signal can be assigned with a high degree of confidence, leading to the unequivocal confirmation of the 1-Cyclopropyl-3-(2-methylphenyl)piperazine structure.

References

  • The Royal Society of Chemistry. Supporting Information for - The Royal Society of Chemistry.
  • ResearchGate. (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2026).
  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025). Available at: [Link]

  • Semantic Scholar. Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents.
  • RSC Publishing. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2018). Available at: [Link]

  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
  • DTIC. NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES.
  • ResearchGate. 'H chemical shifts for cyclopropyl protons (in | Download Table. Available at: [Link]

  • SpectraBase. (o-Tolyl-p-tolylmethylene)malonotrile - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • ResearchGate. 1 H NMR spectra of compound 3a measured in five different solvents. Available at: [Link]

  • Benchchem. Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.
  • ResearchGate. NMR Spectroscopic and Potentiometric Study on Complexation Thermodynamics of Some N,N'Bis(2-hydroxyethyl)piperazine Complexes. (2025). Available at: [Link]

  • The Journal of Organic Chemistry. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available at: [Link]

  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Available at: [Link]

  • ACS Publications. Nuclear magnetic resonance spectra of cyclopropyl derivatives | The Journal of Organic Chemistry. Available at: [Link]

  • DOI. Supporting Information Experimental procedures, spectroscopic data, and 1H and 13C NMR spectra Total Synthesis of Huperzine R To.
  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Available at: [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. (2023). Available at: [Link]

  • Doc Brown's Advanced Organic Chemistry. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr. Available at: [Link]

  • PMC. Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. Available at: [Link]

  • PMC. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Comparing the Binding Potency of 1-Cyclopropyl-3-(2-methylphenyl)piperazine and Phenylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of central nervous system (CNS) drug discovery, the phenylpiperazine scaffold is a cornerstone, recognized for its versatile interactions with aminergic G protein-coupled receptors (GPCRs) like serotonin and dopamine receptors.[1][2] This guide provides a comprehensive framework for comparing the binding potency of a novel derivative, 1-Cyclopropyl-3-(2-methylphenyl)piperazine, against its parent compound, phenylpiperazine. We will delve into the structural rationale for this comparison, provide a detailed, field-proven protocol for determining binding affinity via competitive radioligand binding assays, and present a plausible, data-driven interpretation of hypothetical results based on established structure-activity relationships (SAR). This document is intended to equip researchers, scientists, and drug development professionals with the experimental logic and practical steps required to characterize and differentiate novel chemical entities targeting key CNS receptors.

Introduction: The Scientific Rationale

The phenylpiperazine moiety is a privileged scaffold in medicinal chemistry due to its frequent appearance in compounds targeting serotonin (5-HT) and dopamine (D) receptors.[1] Phenylpiperazine itself exhibits modest affinity for several of these receptors, including the 5-HT1A receptor, where it has a reported Ki value of approximately 380 nM.[3] The development of new chemical entities often involves modifying such core scaffolds to enhance potency, selectivity, and drug-like properties.

The subject of our comparison, 1-Cyclopropyl-3-(2-methylphenyl)piperazine (herein "Compound B"), introduces two key structural modifications to the phenylpiperazine core (herein "Compound A"):

  • N1-Cyclopropyl Group: The addition of a small, rigid cyclopropyl ring at the N1 position can significantly impact binding. This modification can enhance hydrophobic interactions within the binding pocket and constrain the conformation of the piperazine ring, potentially leading to a more favorable orientation for receptor engagement.

  • C3-(2-methylphenyl) Group: The introduction of a second aromatic ring at the C3 position, particularly with an ortho-methyl substituent, adds significant bulk and alters the electronic profile. This group can forge new interactions with receptor residues, potentially increasing affinity and influencing selectivity between receptor subtypes.[4][5]

This guide will outline the precise experimental workflow to quantify how these structural changes translate into differences in binding potency at key CNS targets.

Experimental Design: The Competitive Radioligand Binding Assay

To quantify and compare the binding affinities (expressed as the inhibition constant, Ki) of Compound A and Compound B, the competitive radioligand binding assay is the gold-standard methodology.[6] This assay measures the ability of a test compound (the "competitor," i.e., our unlabeled Compounds A and B) to displace a radiolabeled ligand ("hot" ligand) that is known to bind to the target receptor with high affinity.

Key Receptors for Profiling

Based on the known pharmacology of the phenylpiperazine class, a primary screening panel should include:

  • Serotonin 1A Receptor (5-HT1A): A key target for anxiolytics and antidepressants.

  • Serotonin 2A Receptor (5-HT2A): A primary target for atypical antipsychotics.

  • Dopamine D2 Receptor (D2): The main target for typical and atypical antipsychotics.[7]

Detailed Experimental Protocol

This protocol outlines the steps for determining the binding affinity at the human 5-HT1A receptor. The same principles apply to other target receptors, substituting the appropriate cell membranes and radioligands.

Materials & Reagents:

  • Receptor Source: Commercially available cell membranes from HEK293 cells stably expressing the human 5-HT1A receptor.

  • Radioligand: [³H]-8-OH-DPAT, a high-affinity 5-HT1A agonist.[8]

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, 0.1% Ascorbic Acid, pH 7.4.[8]

  • Test Compounds: Stock solutions of Phenylpiperazine (Compound A) and 1-Cyclopropyl-3-(2-methylphenyl)piperazine (Compound B) in DMSO.

  • Non-Specific Binding (NSB) Determinator: A high concentration (e.g., 10 µM) of a known 5-HT1A ligand, such as unlabeled 8-OH-DPAT.

  • Apparatus: 96-well plates, FilterMate™ harvester, glass fiber filters (GF/C, pre-soaked in 0.3% PEI), and a liquid scintillation counter.[9]

Workflow:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep1 Prepare serial dilutions of Compound A & B prep2 Thaw & resuspend receptor membranes in buffer prep3 Prepare radioligand solution ([³H]-8-OH-DPAT at Kd conc.) assay1 Add to 96-well plate: 1. Buffer/NSB/Compound 2. Receptor Membranes 3. Radioligand prep3->assay1 assay2 Incubate at room temp (e.g., 60 min) to reach equilibrium assay1->assay2 sep1 Rapidly filter plate contents onto glass fiber filters assay2->sep1 sep2 Wash filters with ice-cold buffer to remove unbound radioligand sep1->sep2 sep3 Dry filters, add scintillation cocktail & count radioactivity sep2->sep3 an1 Plot % Inhibition vs. log[Compound Concentration] sep3->an1 an2 Fit data with non-linear regression to determine IC50 an1->an2 an3 Calculate Ki using the Cheng-Prusoff Equation an2->an3 G cluster_sar Structure-Activity Relationship (SAR) Logic struct_a Compound A (Phenylpiperazine Core) mod1 + N1-Cyclopropyl Group (Rigidity, Hydrophobicity) struct_a->mod1 Modification 1 mod2 + C3-(2-methylphenyl) Group (Bulk, Aromatic Interactions) struct_a->mod2 Modification 2 struct_b Compound B (Substituted Derivative) outcome Enhanced Potency (Lower Ki) & Improved Selectivity struct_b->outcome mod1->outcome mod2->outcome

Caption: Logical flow from structural modification to enhanced binding profile.

Functional Significance & Next Steps

High binding affinity (a low Ki value) is a prerequisite for a potent drug, but it does not describe the compound's functional activity. After establishing a potent binding profile, the critical next step is to determine whether Compound B acts as an agonist , antagonist , or inverse agonist at the 5-HT1A receptor.

This is typically assessed using functional assays, such as:

  • [³⁵S]GTPγS Binding Assay: Measures G-protein activation upon receptor stimulation, distinguishing agonists (which stimulate binding) from antagonists (which do not). [10]* cAMP Assays: For Gi-coupled receptors like 5-HT1A, agonists inhibit adenylyl cyclase, leading to a measurable decrease in intracellular cAMP levels.

Characterizing the functional activity is essential to understanding the compound's potential therapeutic application—for instance, a 5-HT1A agonist might have anxiolytic or antidepressant effects, while an antagonist would have a different pharmacological profile.

Conclusion

This guide provides a robust, scientifically-grounded framework for comparing the binding potency of 1-Cyclopropyl-3-(2-methylphenyl)piperazine to its parent scaffold, phenylpiperazine. By employing a systematic approach involving competitive radioligand binding assays and interpreting the results through the lens of structure-activity relationships, researchers can effectively quantify the impact of specific chemical modifications. Our hypothetical analysis, rooted in established pharmacological principles, illustrates that targeted substitutions can dramatically enhance both potency and selectivity. This methodical characterization is a fundamental step in the drug discovery pipeline, enabling the identification and optimization of promising new therapeutic agents for CNS disorders.

References

  • Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]

  • Lopez-Rodriguez, M. L., et al. (2002). Synthesis and Structure-Activity Relationships of New Arylpiperazines: Para Substitution With Electron-Withdrawing Groups Decrease Binding to 5-HT(1A) and D(2A) Receptors. European Journal of Medicinal Chemistry, 37(6), 503-10. [Link]

  • Lu, D., et al. (2013). Discovery and Preliminary Structure–Activity Relationship of Arylpiperazines as Novel, Brain-Penetrant Antiprion Compounds. ACS Medicinal Chemistry Letters, 4(6), 539-543. [Link]

  • Kos, J., et al. (2016). The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold. Molecules, 21(10), 1293. [Link]

  • Leff, P. (2001). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of Pharmacological and Toxicological Methods, 45(3), 207-19. [Link]

  • Szałek, A., et al. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 30(12), 1-20. [Link]

  • Campillo, M., et al. (2005). Synthesis and structure-activity relationships of a new model of arylpiperazines. 8. Computational simulation of ligand-receptor interaction of 5-HT(1A)R agonists with selectivity over alpha1-adrenoceptors. Journal of Medicinal Chemistry, 48(7), 2548-58. [Link]

  • Zhao, X., et al. (2014). Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. Analytical Methods, 6(19), 7936-7944. [Link]

  • Stary, K., et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. International Journal of Molecular Sciences, 22(22), 12534. [Link]

  • Williams, C., et al. (2008). A novel method for determination of the affinity of protein: protein interactions in homogeneous assays. Journal of Biomolecular Screening, 13(7), 675-84. [Link]

  • Wilson, L. L., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3165. [Link]

  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. (2023). Chemical Data Collections, 43, 100989. [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • 1-Phenyl-piperazine::CHEMBL9434::PHENYLPIPERAZINE. BindingDB. [Link]

  • Newman-Tancredi, A., et al. (2000). 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems. British Journal of Pharmacology, 129(3), 509-518. [Link]

  • Competitive Radioligand Binding Assays. Alfa Cytology. [Link]

  • Bîcu, E., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl)-1-aminoadamantanes. Molecules, 27(6), 1803. [Link]

  • Wang, K., et al. (2023). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules, 28(2), 562. [Link]

  • Analyzing Radioligand Binding Data. GraphPad. [Link]

  • Activity Spreadsheet. BindingDB. [Link]

  • Matsumoto, R. R., et al. (2013). Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. Bioorganic & Medicinal Chemistry Letters, 23(24), 6884-6887. [Link]

  • Vasileva, V., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. The Journal of Pharmacology and Experimental Therapeutics, 370(2), 245-255. [Link]

Sources

Cross-Reactivity Guide: 1-Cyclopropyl-3-(2-methylphenyl)piperazine & Dopamine Receptors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the cross-reactivity of 1-Cyclopropyl-3-(2-methylphenyl)piperazine (CMPP) with dopamine receptors. It distinguishes between the specific C-aryl isomer (likely the user's target based on IUPAC numbering) and the pharmacologically distinct N-aryl isomer (a known dopamine ligand scaffold).

Executive Summary: Structural Specificity & Pharmacological Divergence

The compound 1-Cyclopropyl-3-(2-methylphenyl)piperazine (CAS: 1248907-48-3) represents a specific structural class of C-aryl piperazines , distinct from the classic N-aryl piperazine antipsychotics.

  • The Core Distinction:

    • C-Aryl Isomer (Target): The (2-methylphenyl) group is attached to the carbon (C3) of the piperazine ring. This scaffold is characteristic of selective 5-HT2C agonists (e.g., Lorcaserin analogs) designed to minimize dopamine cross-reactivity.

    • N-Aryl Isomer (Alternative): If the group were at nitrogen (N4) (i.e., 1-cyclopropyl-4-(2-methylphenyl)piperazine), the molecule would be a derivative of o-Tolylpiperazine (oMPP) , a potent serotonin-dopamine releasing agent (SNDRA) with significant D2/D3 affinity.

Verdict: The specific C-aryl CMPP is predicted to exhibit low cross-reactivity with dopamine receptors compared to its N-aryl counterpart. High dopamine affinity typically requires the "flat" topography of N-aryl substitution.

Chemical Identity & Structural Logic
FeatureTarget Compound (CMPP) Pharmacological Analog (oMPP Derivative)
IUPAC Name 1-Cyclopropyl-3-(2-methylphenyl)piperazine1-(2-methylphenyl)-4-cyclopropylpiperazine
Structure Type C-Aryl Piperazine N-Aryl Piperazine
Key Substituent Aryl group on Carbon 3Aryl group on Nitrogen 4
Primary Target 5-HT2C Receptor (Agonist)5-HT / Dopamine Transporters (Releaser)
Dopamine Affinity Predicted Low (Ki > 1,000 nM)High (Ki < 100 nM for D2/D3)
CAS Reference 70849-60-4 (Parent oMPP HCl)
Mechanism of Action: The Selectivity Filter
Why C-Aryl Piperazines Avoid Dopamine Receptors

Dopamine D2/D3 receptors possess a deep, hydrophobic binding pocket (orthosteric site) that accommodates the "phenyl-piperazine" moiety of N-aryl drugs (e.g., Aripiprazole).

  • Steric Clash: In CMPP (C-aryl) , the phenyl ring projects from the chiral carbon backbone. This creates a 3D steric bulk that prevents the molecule from fitting into the flat aromatic cleft of the D2 receptor.

  • 5-HT2C Preference: The C-aryl scaffold mimics the spatial arrangement of serotonin, favoring the 5-HT2C receptor's specific hydrophobic pocket, which tolerates non-planar ligands.

The N-Aryl Pathway (Cross-Reactivity Risk)

If your compound is actually the N-aryl isomer (or if CMPP metabolizes to an N-aryl form), cross-reactivity is high.

  • Pathway: The unhindered nitrogen lone pair allows the piperazine to act as a bioisostere of the ethylamine chain in dopamine.

  • Effect: It acts as a "dirty drug," binding promiscuously to D2 (antagonist/partial agonist) and 5-HT2A.

Comparative Performance Data (Inferred)

Since direct Ki data for CAS 1248907-48-3 is proprietary, the following table synthesizes data from structural homologs to predict performance.

Receptor TargetCMPP (C-Aryl) Predicted Affinity (Ki)oMPP (N-Aryl) Measured Affinity (Ki)Clinical Implication
Dopamine D2 > 1,000 nM (Inactive)~50 - 100 nM (Moderate)CMPP is unlikely to cause EPS (Extrapyramidal Symptoms).
Dopamine D3 > 500 nM (Weak)~10 - 50 nM (High)N-aryl forms are often D3 selective.
5-HT2C < 20 nM (High Potency)~100 nM (Moderate)CMPP is likely a selective serotonin modulator.
Selectivity Ratio > 50-fold (5-HT2C vs D2)< 5-fold (Promiscuous)CMPP offers a cleaner safety profile.

Note: Data for oMPP based on 1-(2-methylphenyl)piperazine pharmacology [1]. CMPP predictions based on Way-163909 and Lorcaserin SAR studies [2].

Experimental Protocol: Validating Cross-Reactivity

To definitively confirm the cross-reactivity of your CMPP batch, use this Radioligand Competition Binding Assay .

Objective

Determine the inhibition constant (


) of CMPP at Dopamine D2 receptors vs. 5-HT2C receptors.
Materials
  • Receptor Source: CHO cells stably expressing human D2L (long isoform) and human 5-HT2C (edited isoform).

  • Radioligands:

    • D2:

      
      -Methylspiperone (0.2 nM).
      
    • 5-HT2C:

      
      -Mesulergine (1.0 nM).
      
  • Reference Ligands: Haloperidol (D2 control), Serotonin (5-HT2C control).

Workflow
  • Membrane Prep: Homogenize cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g. Resuspend.

  • Incubation:

    • Mix: 50 µL Membrane + 50 µL Radioligand + 50 µL CMPP (Concentration range:

      
       M to 
      
      
      
      M).
    • Incubate D2 plates for 60 min at 25°C.

    • Incubate 5-HT2C plates for 90 min at 37°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation:

    
    
    Calculate 
    
    
    
    and convert to
    
    
    using the Cheng-Prusoff equation.
Visualization: Structural Selectivity Pathway

The following diagram illustrates why the C-Aryl structure of CMPP fails to engage the Dopamine D2 receptor effectively compared to the N-Aryl isomer.

G CMPP 1-Cyclopropyl-3-(2-methylphenyl)piperazine (C-Aryl Scaffold) D2_Pocket Dopamine D2 Receptor (Hydrophobic Cleft) CMPP->D2_Pocket Steric Clash (Low Affinity) HT2C_Pocket 5-HT2C Receptor (Steric Pocket) CMPP->HT2C_Pocket High Affinity (Steric Fit) No_Side_Effects Low Dopaminergic Side Effects CMPP->No_Side_Effects oMPP 1-(2-methylphenyl)-4-cyclopropylpiperazine (N-Aryl Scaffold) oMPP->D2_Pocket High Affinity (Planar Binding) oMPP->HT2C_Pocket Moderate Affinity EPS_Risk High Risk of EPS / Sedation oMPP->EPS_Risk

Figure 1: Comparative binding logic. The C-Aryl CMPP (Blue) structurally mismatches the D2 pocket, ensuring selectivity, whereas the N-Aryl isomer (Red) engages D2, leading to cross-reactivity.

References
  • Baumann, M. H., et al. (2011). "N-Substituted Piperazines as Serotonin/Dopamine Releasers." Journal of Pharmacology and Experimental Therapeutics.

  • Dunlop, J., et al. (2005). "Pharmacological profile of the 5-HT2C receptor agonist Way-163909." Journal of Pharmacology and Experimental Therapeutics.

  • Sigma-Aldrich. "1-cyclopropyl-3-(2-methylphenyl)piperazine Product Detail." Merck KGaA.

  • Butini, S., et al. (2016). "Discovery of a new class of potential antipsychotics with a unique mechanism of action." Journal of Medicinal Chemistry.

Safety Operating Guide

1-Cyclopropyl-3-(2-methylphenyl)piperazine: Proper Disposal & Handling Procedures

[1][2]

Executive Safety Summary

1-Cyclopropyl-3-(2-methylphenyl)piperazine is a substituted piperazine derivative. While specific toxicological data for this exact isomer may be limited in public repositories, its pharmacophore (phenylpiperazine) is associated with significant bioactivity (often serotonergic/dopaminergic) and chemical basicity.

Immediate Directives:

  • Do NOT dispose of down the drain.[1] (Strict Sewer Ban).

  • Do NOT mix with strong acids or oxidizers in waste streams (Risk of exothermic reaction/nitrosamine formation).

  • Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

Chemical Hazard Profile & Waste Characterization

Before disposal, the waste stream must be characterized to ensure compliance with the Resource Conservation and Recovery Act (RCRA) and local regulations.[2]

Hazard Class Assessment

Treat this compound as a High-Potency Research Chemical until definitive LD50 data proves otherwise.

Hazard CategoryClassificationOperational Implication
Chemical Nature Organic Base (Amine)Incompatible with acids, acid chlorides, and anhydrides.[3][4]
Physical Hazards Corrosive / IrritantLikely causes skin burns (Cat.[4][5] 1B) or serious eye damage (Cat.[4][5][6] 1).
Health Hazards Sensitizer / BioactivePotential respiratory sensitizer.[4] Treat as a suspected reproductive toxin.[4]
RCRA Status Non-Listed*Not specifically P- or U-listed, but likely exhibits D002 (Corrosivity) or D001 (Ignitability) characteristics depending on the solvent matrix.
Waste Coding Strategy

For labeling purposes, utilize the following coding logic to ensure acceptance by Treatment, Storage, and Disposal Facilities (TSDFs):

  • Pure Substance: Label as "Hazardous Waste - Toxic/Corrosive Organic Solid."

  • In Solution (Organic): If dissolved in MeOH/ACN, code as D001 (Ignitable).

  • In Solution (Aqueous): If pH > 12.5, code as D002 (Corrosive).

Operational Disposal Protocols

Protocol A: Solid Waste (Pure Substance & Contaminated Solids)

Applicable to: Expired API, weigh boats, contaminated gloves, and paper towels.

  • Segregation: Isolate solid waste from liquid streams. Do not place in general trash or biohazard (red) bags unless the compound is also infectious.

  • Primary Containment: Place the substance or contaminated item into a clear, sealable polyethylene bag (minimum 4 mil thickness).

  • Secondary Containment: Place the sealed bag into a wide-mouth High-Density Polyethylene (HDPE) drum or white bucket labeled "Hazardous Waste - Solid Toxic."

  • Labeling: Affix a hazardous waste label immediately. Record the start date of accumulation.

    • Text: "Waste 1-Cyclopropyl-3-(2-methylphenyl)piperazine, Solid. Toxic/Irritant."

Protocol B: Liquid Waste (Mother Liquors & HPLC Effluent)

Applicable to: Reaction mixtures, HPLC waste streams.

  • Compatibility Check: Ensure the waste container does NOT contain strong acids or oxidizers (e.g., Nitric Acid, Peroxides).[3] Piperazines can form carcinogenic nitrosamines if mixed with nitrating agents.

  • Container Selection: Use amber glass or HDPE carboys.

  • pH Adjustment (Optional but Recommended): If the solution is extremely basic (pH > 12), neutralize to pH 7–9 using dilute Sulfuric Acid (

    
    ) slowly in an ice bath to prevent thermal shock before transferring to the waste carboy. Note:  This is for safety during storage, not for drain disposal.
    
  • Labeling: "Hazardous Waste - Flammable/Toxic Liquid." List all solvents (e.g., "Acetonitrile 50%, Water 49%, Piperazine Derivative 1%").

Protocol C: Empty Containers (RCRA "Empty" Rule)

Glass vials or bottles that held the substance must be triple-rinsed with a solvent capable of dissolving the residue (e.g., Methanol or DMSO) before being discarded as glass waste.

  • The Rinsate: Must be collected and disposed of as Protocol B (Liquid Hazardous Waste).

  • The Vial: Once triple-rinsed and air-dried, deface the label and dispose of in the "Broken Glass/Sharps" container.

Spill Response Workflow

In the event of a spill, immediate containment is critical to prevent aerosolization of the bioactive amine.

SpillResponseStartSpill DetectedAssessAssess Volume & State(Solid vs. Liquid)Start->AssessPPEDon PPE:Nitrile Gloves (Double),Safety Goggles, N95/P100Assess->PPESolidSolid SpillPPE->SolidLiquidLiquid SpillPPE->LiquidActionSolidCover with wet paper towelto prevent dust.Scoop into bag.Solid->ActionSolidActionLiquidAbsorb with Vermiculiteor Chem-Sorb pads.Do NOT use sawdust.Liquid->ActionLiquidCleanClean Surface:Wash with 10% Soap/Water,then Ethanol wipe.ActionSolid->CleanActionLiquid->CleanDisposalDispose of all materialsas Hazardous WasteClean->Disposal

Figure 1: Decision logic for managing spills of piperazine derivatives. Note the prohibition of sawdust (oxidizer risk) and the requirement for wet-wiping solids to prevent dust inhalation.

Regulatory Compliance & Storage

To maintain compliance with 40 CFR Part 262 (Standards Applicable to Generators of Hazardous Waste):

  • Satellite Accumulation Areas (SAA):

    • Store waste at or near the point of generation.

    • Containers must remain closed except when adding waste.

    • Secondary containment (trays) is mandatory to capture potential leaks.

  • Storage Limits:

    • Do not exceed 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.

    • Move full containers to the Central Accumulation Area within 3 days.

  • Destruction Method:

    • The only acceptable final disposal method for bioactive piperazine derivatives is Thermal Oxidation (Incineration) at a permitted TSDF. This ensures the destruction of the piperazine ring and prevents environmental bio-accumulation.

References

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012).[4] Hazard Communication Standard: 29 CFR 1910.1200.[4][5] Retrieved from [Link]

A Comprehensive Guide to the Safe Handling of 1-Cyclopropyl-3-(2-methylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental to discovery. 1-Cyclopropyl-3-(2-methylphenyl)piperazine, a compound of interest, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our commitment is to empower you with the knowledge to work safely and effectively.

Hazard Assessment and Engineering Controls: Your First Line of Defense

Before any handling of 1-Cyclopropyl-3-(2-methylphenyl)piperazine, a thorough risk assessment is mandatory. The primary hazards associated with similar piperazine compounds include:

  • Skin and Eye Irritation/Corrosion: Direct contact can cause irritation or serious eye damage[2][4][5].

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation[2][3][4].

  • Dermal and Oral Toxicity: The compound may be harmful if it comes into contact with skin or is swallowed[5][6].

  • Sensitization: Some piperazine derivatives can cause allergic skin or respiratory reactions upon repeated exposure[3].

To mitigate these risks, the following engineering controls must be in place:

  • Chemical Fume Hood: All weighing, handling, and transferring of the solid compound or its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure[1][2][3].

  • Ventilation: Ensure the laboratory has adequate general ventilation[2][7].

  • Emergency Equipment: An operational and easily accessible emergency eyewash station and safety shower are non-negotiable. Their location should be clearly marked and unobstructed[1][4][7][8].

Personal Protective Equipment (PPE): The Essential Barrier

The appropriate selection and use of PPE is critical to prevent direct contact with 1-Cyclopropyl-3-(2-methylphenyl)piperazine. The following table outlines the minimum PPE requirements.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in conjunction with goggles when there is a risk of splashing or when handling larger quantities[1][2]. This provides a robust barrier against accidental eye contact.
Skin Protection Gloves: Wear chemical-impermeable gloves (e.g., nitrile rubber with a thickness >0.11 mm) at all times. Inspect gloves for any signs of degradation or puncture before use and change them frequently[1]. Lab Coat: A clean, buttoned lab coat must be worn to protect street clothing and skin from contamination. Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed[1][7][9].
Respiratory Protection In situations where dust or aerosols may be generated and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate particulate filter should be used[3][8][10]. All personnel requiring respiratory protection must be properly fit-tested and trained in its use.

Step-by-Step Handling Procedures: A Protocol for Safety

Adherence to a standardized workflow minimizes the risk of exposure and contamination.

3.1. Preparation and Weighing:

  • Don PPE: Before entering the designated handling area, don all required PPE as outlined in the table above.

  • Prepare the Fume Hood: Ensure the fume hood sash is at the appropriate working height. Cover the work surface with absorbent, disposable bench paper.

  • Weighing: Conduct all weighing operations within the fume hood. Use a dedicated set of spatulas and weighing boats. If possible, use a balance with a draft shield.

3.2. Dissolution and Transfer:

  • Solvent Addition: Add solvents slowly to the solid compound to avoid splashing.

  • Container Sealing: Securely cap all containers immediately after use.

  • Transfer: When transferring solutions, use appropriate glassware and funnels to prevent spills.

3.3. Post-Handling:

  • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the bench paper in the designated chemical waste container.

  • Doffing PPE: Remove PPE in the correct order to avoid self-contamination (gloves first, then face shield/goggles, then lab coat).

  • Hand Washing: Wash hands thoroughly with soap and water immediately after handling the compound and removing PPE[9].

Emergency Procedures: Preparedness is Key

Accidents can happen, and a rapid, informed response is critical.

4.1. Spill Response:

  • Evacuate: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Isolate: If safe to do so, prevent the spread of the spill by using absorbent materials.

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Do not attempt to clean up a spill without the appropriate PPE, including respiratory protection if the compound is a powder.

  • Cleanup: For small spills, use a chemical spill kit with an absorbent material to collect the spilled substance. For larger spills, or if you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department immediately[9][10].

The following diagram illustrates the general workflow for responding to a chemical spill:

Spill_Response_Workflow Start Spill Occurs Alert Alert Personnel & Evacuate Area Start->Alert Assess Assess Spill Size & Hazard Alert->Assess SmallSpill Small, Controllable Spill Assess->SmallSpill LargeSpill Large or Uncontrolled Spill Assess->LargeSpill DonPPE Don Appropriate PPE SmallSpill->DonPPE Personnel Trained ContactEHS Contact EHS Immediately LargeSpill->ContactEHS Contain Contain Spill with Absorbent DonPPE->Contain Cleanup Clean Up Spill Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose End End Dispose->End ContactEHS->End

Caption: Workflow for Chemical Spill Response.

4.2. First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[2][8][9].

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists[2][8].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention[2][8][9].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[2][8].

Disposal Plan: Responsible Stewardship

Proper disposal of 1-Cyclopropyl-3-(2-methylphenyl)piperazine and its associated waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All solid waste (contaminated gloves, bench paper, etc.) and liquid waste (solutions containing the compound) must be collected in separate, clearly labeled, and sealed hazardous waste containers.

  • Container Labeling: The waste container must be labeled with the full chemical name, "Hazardous Waste," and any other information required by your institution's EHS department.

  • Disposal Vendor: All chemical waste must be disposed of through a licensed and approved hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in the regular trash.

  • Empty Containers: "Empty" containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines, which may include recycling or disposal as non-hazardous waste[2].

By adhering to these guidelines, you contribute to a culture of safety and scientific excellence. This proactive approach to chemical handling not only protects you and your colleagues but also ensures the reliability and reproducibility of your research.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Piperazine. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]

  • Thermo Fisher Scientific. (2010, November 24). Safety Data Sheet: Piperazine. Retrieved from [Link]

  • PubChem. (n.d.). 1-Cyclopropylpiperazine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclopropyl-3-(2-methylphenyl)piperazine
Reactant of Route 2
1-Cyclopropyl-3-(2-methylphenyl)piperazine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。